5-AIQ hydrochloride
Description
The exact mass of the compound 5-Aminoisoquinolin-1(2H)-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-amino-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-5H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNLARCFSYAXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582017 | |
| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93117-07-8 | |
| Record name | 5-Aminoisoquinolin-1(2H)-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40582017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AIQ hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-AIQ Hydrochloride: A Technical Guide to a First-Generation PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble, first-generation small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, with a notable potency for PARP-1. Its ability to permeate cells and its efficacy in various in vivo models have established it as a valuable tool in the study of PARP-dependent biological processes. This technical guide provides a comprehensive overview of 5-AIQ hydrochloride as a PARP-1 inhibitor, detailing its biochemical activity, relevant signaling pathways, and the experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect by competing with the nicotinamide adenine dinucleotide (NAD+) substrate at the catalytic domain of PARP enzymes. By binding to the active site, it prevents the synthesis and transfer of poly(ADP-ribose) (PAR) chains onto target proteins. This inhibition of PARylation disrupts critical cellular processes, most notably DNA damage repair and the regulation of inflammatory gene expression.
Data Presentation
Biochemical Activity and Selectivity
The inhibitory potency of this compound has been characterized against several members of the PARP family. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its efficacy and selectivity.
| Target Enzyme | IC50 |
| PARP-1 | 240 nM[1] |
| Tankyrase-1 (PARP-5a) | ~10 µM[1] |
| Tankyrase-2 (PARP-5b) | ~10 µM[1] |
Signaling Pathways
The inhibition of PARP-1 by this compound has significant downstream consequences on multiple signaling pathways. Below are diagrams illustrating the role of PARP-1 in the DNA damage response and its crosstalk with the NF-κB inflammatory pathway, which are key pathways modulated by 5-AIQ.
PARP-1 in DNA Damage Response
PARP-1 and NF-κB Signaling Crosstalk
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
PARP-1 Enzymatic Activity Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on PARP-1 enzyme activity by measuring the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated salmon sperm DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
This compound
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
96-well black, flat-bottom plates
-
Fluorescent NAD+ detection reagent
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the PARP assay buffer. A typical starting concentration might be 100 µM, with 10-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
PARP assay buffer
-
Activated DNA (to a final concentration of 5 µg/mL)
-
This compound at various concentrations (or vehicle control)
-
Recombinant PARP-1 enzyme (to a final concentration of 10 nM)
-
-
Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding β-NAD+ to each well to a final concentration of 200 µM.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and measure the remaining NAD+ by adding a fluorescent NAD+ detection reagent according to the manufacturer's instructions. Incubate for 15 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader (e.g., excitation at 544 nm and emission at 590 nm).
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of PARP-1 Activity (PARylation)
This protocol allows for the assessment of this compound's ability to inhibit PARP-1 auto-PARylation and the PARylation of other target proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
This compound
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP-1, anti-γH2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 20 µM H2O2 for 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PAR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the level of PARylation. For evidence of DNA damage, the same lysates can be probed with an antibody against γH2AX.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cultured cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Conclusion
This compound remains a significant tool for researchers investigating the roles of PARP-1 in cellular function and disease. Its well-characterized inhibitory activity against PARP-1, coupled with its effects on key signaling pathways such as the DNA damage response and NF-κB-mediated inflammation, provides a solid foundation for its use in preclinical studies. The experimental protocols detailed in this guide offer a robust framework for the continued exploration of 5-AIQ and the broader class of PARP inhibitors in the context of drug discovery and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-8-hydroxyquinoline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-amino-8-hydroxyquinoline dihydrochloride, a versatile quinoline derivative with significant potential in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and key analytical characterization data. Furthermore, it explores the compound's biological significance by illustrating a putative signaling pathway for its anticancer activity.
Synthesis of 5-Amino-8-hydroxyquinoline Dihydrochloride
The synthesis of 5-amino-8-hydroxyquinoline dihydrochloride is a two-step process commencing with the nitration of 8-hydroxyquinoline to form the intermediate, 5-nitro-8-hydroxyquinoline hydrochloride. This intermediate is subsequently reduced to the desired 5-amino-8-hydroxyquinoline dihydrochloride.
Synthesis Workflow
The overall synthetic workflow is depicted below.
Experimental Protocols
Step 1: Preparation of 5-Nitro-8-hydroxyquinoline hydrochloride
-
In a suitable reaction vessel, a mixture of 8-hydroxyquinoline (58 g, 0.4 mol), distilled water, concentrated hydrochloric acid (75 ml), and ice (200 g) is prepared.
-
The mixture is cooled to a temperature of 0-4°C.
-
A solution of sodium nitrite (NaNO2, 30 g) in water (100 ml) is added dropwise to the reaction mixture while maintaining the temperature at 0-4°C.
-
The reaction mixture is stirred and maintained at 0°C overnight.
-
The resulting precipitate is collected by filtration and washed with cold water to yield 5-nitro-8-hydroxyquinoline hydrochloride.
Step 2: Preparation of 5-Amino-8-hydroxyquinoline dihydrochloride
-
The 5-nitro-8-hydroxyquinoline hydrochloride (40 g) from Step 1 is added to a mixture of water (160 ml) and 5N sodium hydroxide (NaOH, 260 ml).
-
The mixture is heated to 40°C.
-
Sodium dithionite (Na2S2O4, 95 g) is added to the reaction mixture, causing the temperature to rise to 75-80°C.
-
After the addition is complete, the reaction mixture is cooled to 50°C.
-
Concentrated hydrochloric acid (12N HCl, 250 ml) is carefully added.
-
The mixture is then cooled to 0°C and the resulting precipitate is collected by filtration to obtain 5-amino-8-hydroxyquinoline dihydrochloride.[1]
Synthesis Data
| Parameter | Value | Reference |
| Intermediate Yield (Step 1) | 95% | [1] |
| Final Product Yield (Step 2) | 69% | [1] |
| Final Product Appearance | Orange to amber to dark red crystalline powder | [2] |
Characterization of 5-Amino-8-hydroxyquinoline Dihydrochloride
The structural integrity and purity of the synthesized 5-amino-8-hydroxyquinoline dihydrochloride are confirmed through various analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈N₂O · 2HCl | [3] |
| Molecular Weight | 233.09 g/mol | [3] |
| Melting Point | 279 °C (decomposes) | [3] |
| CAS Number | 21302-43-2 | [3] |
| Purity (HPLC) | ≥ 98.0% | [2] |
Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.0 - 8.5 | Multiplets | Aromatic protons on the quinoline ring |
| 10.0 - 12.0 | Broad Singlet | Phenolic -OH proton (exchangeable) |
| 4.0 - 6.0 | Broad Singlet | Amino -NH₂ protons (exchangeable) |
Note: In the dihydrochloride salt, the amino and quinoline nitrogen atoms will be protonated, which can lead to shifts and broadening of the corresponding proton signals.
Table 2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 110 - 155 | Aromatic carbons of the quinoline ring |
Table 2.3: Key FTIR Spectral Data
| Wavenumber (ν, cm⁻¹) | Vibrational Mode |
| 3400 - 3200 | O-H and N-H stretching |
| 3100 - 3000 | Aromatic C-H stretching |
| 1650 - 1500 | C=C and C=N stretching of the quinoline ring |
| 1300 - 1200 | C-O stretching of the phenolic group |
| 1350 - 1250 | C-N stretching of the amino group |
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in a suitable deuterated solvent such as DMSO-d₆ or D₂O. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry. The exact mass of the parent compound (5-amino-8-hydroxyquinoline) is 160.06 g/mol . In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z 161.07.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound is determined by HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.
Biological Activity and Signaling Pathway
Derivatives of 8-hydroxyquinoline are known to possess a range of biological activities, including anticancer properties. The mechanism of action is often attributed to their ability to chelate metal ions and induce oxidative stress, leading to apoptosis.
Proposed Anticancer Signaling Pathway
The following diagram illustrates a plausible signaling pathway for the induction of apoptosis in cancer cells by 5-amino-8-hydroxyquinoline, potentially as a metal complex.
This pathway suggests that 5-amino-8-hydroxyquinoline, possibly by forming complexes with intracellular metal ions, leads to an increase in reactive oxygen species (ROS). The elevated ROS levels induce mitochondrial stress, resulting in the release of cytochrome c into the cytoplasm. This, in turn, activates a caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3, which ultimately results in programmed cell death, or apoptosis.
References
5-AIQ Hydrochloride: A Technical Guide to its Role in DNA Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a potent, water-soluble small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the cellular response to DNA damage.[1][2] This technical guide provides an in-depth overview of the core functions of 5-AIQ hydrochloride in modulating DNA repair pathways. It details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for assessing its activity, and visualizes the intricate signaling and experimental workflows. This document is intended to serve as a critical resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are investigating the therapeutic potential of PARP inhibitors.
Introduction to this compound and its Primary Target: PARP-1
This compound is a well-characterized inhibitor of PARP-1, an enzyme crucial for the Base Excision Repair (BER) pathway.[1][2] PARP-1 recognizes and binds to single-strand breaks (SSBs) in DNA, a common form of DNA damage.[3] Upon binding, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation. This PARylation acts as a scaffold to recruit other DNA repair proteins, including XRCC1 and DNA polymerase β, to the site of damage, facilitating the repair process.[3] By inhibiting the catalytic activity of PARP-1, this compound prevents the synthesis of PAR chains, thereby "trapping" PARP-1 on the DNA at the site of the break.[4] This trapped PARP-1-DNA complex is a major cytotoxic lesion, as it can stall and collapse replication forks, leading to the formation of more severe double-strand breaks (DSBs).[5]
Quantitative Data on this compound's Activity
The inhibitory potency and cellular effects of this compound have been quantified in various studies. This section summarizes the key quantitative data in structured tables for easy comparison.
| Parameter | Value | Cell Line/System | Reference |
| PARP-1 Inhibition | |||
| IC50 | 240 nM | Semi-purified PARP-1 from calf thymus | [6] |
| Chemosensitization | |||
| Fold reduction in TMZ IC50 | Varies by cell line | Glioblastoma (G76, BT-142, G43, G75) | [1] |
| In Vivo Efficacy | |||
| Protective Dose | 30 µg/kg | Rodent model of haemorrhagic shock | [6] |
Table 1: Summary of Quantitative Data for this compound. This table presents key inhibitory concentrations and efficacy data for this compound from various studies. TMZ: Temozolomide.
Core DNA Repair Pathways Modulated by this compound
The primary mechanism of action of this compound revolves around the disruption of the Base Excision Repair (BER) pathway. However, the consequences of this disruption extend to other critical DNA repair pathways, namely Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
Inhibition of Base Excision Repair (BER)
The BER pathway is responsible for repairing small base lesions, such as those caused by oxidation and alkylation.
-
Normal BER Pathway: Upon detection of a damaged base, a DNA glycosylase removes it, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the DNA backbone at this site, generating a single-strand break (SSB). PARP-1 binds to this SSB and, through PARylation, recruits the machinery to fill the gap and ligate the strand.
-
Effect of this compound: this compound inhibits the catalytic activity of PARP-1. While PARP-1 can still bind to the SSB intermediate, it is unable to efficiently recruit the downstream repair factors due to the lack of PARylation. This leads to the accumulation of unrepaired SSBs and the trapping of PARP-1 on the DNA.
Induction of Double-Strand Breaks and Reliance on HR and NHEJ
The stalling of replication forks at the sites of trapped PARP-1 complexes leads to the formation of DSBs. The repair of these more complex lesions relies on two major pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).
-
Homologous Recombination (HR): This is a high-fidelity repair mechanism that uses a sister chromatid as a template to accurately repair the DSB. It is primarily active in the S and G2 phases of the cell cycle.
-
Non-Homologous End Joining (NHEJ): This is a more error-prone mechanism that directly ligates the broken DNA ends. It can be active throughout the cell cycle.
In cancer cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 by this compound leads to an accumulation of DSBs that cannot be accurately repaired. The reliance on the error-prone NHEJ pathway can lead to genomic instability and, ultimately, cell death. This concept is known as "synthetic lethality."
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in DNA repair pathways.
PARP-1 Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the catalytic activity of PARP-1 by quantifying the consumption of its substrate, NAD+.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-NAD+
-
This compound (various concentrations)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Fluorescent NAD+ detection reagent
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a working solution of PARP-1 enzyme in PARP assay buffer.
-
Prepare serial dilutions of this compound in PARP assay buffer.
-
In a 96-well plate, add the following to each well: PARP assay buffer, activated DNA, this compound or vehicle control, and PARP-1 enzyme.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding β-NAD+ to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the fluorescent NAD+ detection reagent.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 544 nm and an emission wavelength of 590 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Comet Assay (Alkaline) for DNA Damage Quantification
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.
Materials:
-
Cells treated with this compound and/or a DNA damaging agent
-
Low melting point agarose
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green I)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Harvest and resuspend cells in PBS.
-
Mix the cell suspension with molten low melting point agarose.
-
Pipette the mixture onto a microscope slide and allow it to solidify.
-
Immerse the slides in lysis buffer overnight at 4°C.
-
Place the slides in alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
Quantify DNA damage using image analysis software to measure parameters such as tail length, percent DNA in the tail, and tail moment.
γH2AX Immunofluorescence Staining for Double-Strand Break Detection
Phosphorylation of histone H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips and treated with this compound and/or a DNA damaging agent
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
-
Image analysis software
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash cells with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash cells with PBS.
-
Counterstain with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.
Conclusion and Future Directions
This compound serves as a valuable research tool and a lead compound for the development of novel therapeutics targeting DNA repair pathways. Its ability to inhibit PARP-1 and induce synthetic lethality in HR-deficient cancer cells highlights its potential in oncology. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into the nuanced roles of this compound and other PARP inhibitors in cellular responses to DNA damage. Future research should focus on elucidating the precise molecular determinants of sensitivity and resistance to this compound, exploring its efficacy in combination with other anti-cancer agents, and identifying novel biomarkers to guide its clinical application. The continued exploration of PARP inhibitors like this compound holds significant promise for advancing personalized cancer medicine.
References
- 1. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a graphvis `dot` script example · GitHub [gist.github.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sketchviz.com [sketchviz.com]
- 6. Potentiation of temozolomide activity against glioblastoma cells by aromatase inhibitor letrozole - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Poly(ADP-ribose) Polymerase Inhibitors: A Technical Guide
This technical guide provides an in-depth overview of the foundational research on Poly(ADP-ribose) Polymerase (PARP) inhibitors, tailored for researchers, scientists, and drug development professionals. It covers the core mechanisms of action, key experimental methodologies, and pivotal data that have established PARP inhibitors as a cornerstone of targeted cancer therapy.
Introduction to PARP and its Role in DNA Repair
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] Among the 17 members of the PARP family, PARP1 is the most abundant and well-characterized, playing a central role in the repair of DNA single-strand breaks (SSBs).[1][2]
Functioning as a DNA damage sensor, PARP1 detects SSBs and binds to the damaged site. This binding activates PARP1 to catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[3][4] This process, known as PARylation, results in the covalent modification of PARP1 itself (auto-PARylation) and other nearby proteins, such as histones.[1][3] The negatively charged PAR chains act as a scaffold, recruiting other essential DNA repair proteins, including X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, thereby initiating the base excision repair (BER) pathway.[1][3]
Mechanism of Action of PARP Inhibitors
PARP inhibitors are small-molecule drugs that primarily exert their anti-cancer effects through two key mechanisms: catalytic inhibition and PARP trapping.
Catalytic Inhibition
PARP inhibitors are designed to compete with NAD+ for binding to the catalytic domain of PARP enzymes.[3][4] This competitive inhibition blocks the synthesis of PAR chains, preventing the recruitment of downstream DNA repair proteins to the site of an SSB.[1][3] Consequently, the SSBs are not repaired efficiently.
PARP Trapping
Beyond simply inhibiting PARP's enzymatic activity, a more potent mechanism of cytotoxicity for many PARP inhibitors is the "trapping" of the PARP1-DNA complex.[2][5] After a PARP inhibitor binds to the catalytic site of a PARP enzyme that is already associated with DNA, it can induce a conformational change that strengthens the interaction between PARP and the DNA. This prevents the release of PARP from the DNA damage site, creating a physical obstruction.[5][6] When a replication fork encounters this trapped PARP-DNA complex, it can lead to replication fork stalling and collapse, resulting in the formation of a more cytotoxic DNA double-strand break (DSB).[2][5][7] The potency of PARP trapping varies among different inhibitors and is considered a major contributor to their overall antitumor activity.[8]
The Principle of Synthetic Lethality
The therapeutic efficacy of PARP inhibitors is rooted in the concept of "synthetic lethality." This occurs when the simultaneous loss of function of two genes or pathways results in cell death, whereas the loss of either one alone is not lethal.[9][10]
In the context of PARP inhibitors, the most well-established synthetic lethal interaction is with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair.[1][9] Genes central to the HR pathway include BRCA1 and BRCA2. In normal, healthy cells, if PARP is inhibited and SSBs accumulate and lead to DSBs, the efficient HR pathway can repair these lesions, and the cell survives.[5][9]
However, in cancer cells with mutations in BRCA1 or BRCA2 (and other HR-related genes), the HR pathway is deficient. These cells become heavily reliant on other, more error-prone repair pathways, including the PARP-dependent BER pathway, to maintain genomic integrity.[10] When PARP is inhibited in these HR-deficient cells, the unrepaired SSBs are converted to DSBs during DNA replication.[7] The cell's inability to repair these DSBs via the defective HR pathway leads to a high level of genomic instability, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[9][11]
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways and mechanisms discussed.
Caption: PARP1 signaling in the Base Excision Repair pathway.
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Quantitative Data on PARP Inhibitor Potency and Efficacy
The potency of PARP inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
In Vitro IC50 Values of PARP Inhibitors in Cancer Cell Lines
The following table summarizes the IC50 values for several key PARP inhibitors across a range of cancer cell lines. These values demonstrate the differential sensitivity, which is often correlated with the BRCA mutation status.[12]
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [12] |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [12] | |
| OVCAR8 | Ovarian Cancer | Not Specified | 200 | [12] | |
| HCT116 | Colorectal Cancer | Not Specified | 2.799 | [12] | |
| Niraparib | PEO1 | Ovarian Cancer | BRCA2 mutant | 7.487 | [12] |
| Rucaparib | Caov3 | Ovarian Cancer | BRCA1/2 functional | 1.55 | [13] |
| COV362 | Ovarian Cancer | BRCA1 mutant | 8.53 | [13] | |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 30.63 | [13] | |
| Talazoparib | DT40 | B-cell lymphoma | Not Specified | - | [8] |
| DU145 | Prostate Cancer | Not Specified | - | [8] |
Note: IC50 values can vary between studies due to different experimental conditions and assay types.[12]
Summary of Efficacy from Pivotal Clinical Trials
The clinical efficacy of PARP inhibitors has been demonstrated in numerous trials, leading to their approval for various cancer indications.
| Inhibitor | Clinical Trial | Cancer Type | Patient Population | Primary Endpoint | Result | Reference |
| Olaparib | Study 19 | Platinum-sensitive relapsed ovarian cancer | Germline/somatic BRCA1/2 mutations | Progression-Free Survival (PFS) | 11.2 months vs. 4.3 months with placebo | [14] |
| POLO | Metastatic pancreatic cancer | Germline BRCA mutation | Progression-Free Survival (PFS) | 7.4 months vs. 3.8 months with placebo | [15] | |
| Niraparib | NOVA | Platinum-sensitive relapsed ovarian cancer | Germline BRCA mutation | Progression-Free Survival (PFS) | 21.0 months vs. 5.5 months with placebo | [16] |
| Rucaparib | ARIEL3 | Platinum-sensitive relapsed ovarian cancer | BRCA-mutant | Progression-Free Survival (PFS) | 16.6 months vs. 5.4 months with placebo | [15] |
| Talazoparib | EMBRACA | HER2-negative advanced breast cancer | Germline BRCA1/2 mutation | Progression-Free Survival (PFS) | 8.6 months vs. 5.6 months with placebo | [17] |
Key Experimental Protocols
The following section details the methodologies for key experiments cited in foundational PARP inhibitor research.
Experimental Workflow for PARP Inhibitor Evaluation
Caption: A typical workflow for evaluating a novel PARP inhibitor.
Protocol: PARP Activity Assay (ELISA-based)
This assay directly quantifies the level of poly(ADP-ribose) (PAR) in cell lysates to determine the catalytic inhibitory activity of a compound.[18][19]
Materials and Reagents:
-
96-well plate coated with histone proteins
-
Cell lysis buffer
-
Test PARP inhibitor and vehicle control (e.g., DMSO)
-
Recombinant PARP enzyme
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBST)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Plate Preparation: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARylation. The plate is then washed and blocked to prevent non-specific binding.[19]
-
Compound Addition: Add serial dilutions of the test PARP inhibitor to the designated wells. Add vehicle control to "Positive Control" and "Blank" wells.[19]
-
Reaction Initiation: Prepare a master mix containing the PARP enzyme, biotinylated NAD+, and activated DNA. Add this mixture to all wells except the "Blank".[19]
-
Incubation: Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow the enzymatic reaction to proceed.[19]
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unbound reagents.[19]
-
Add Streptavidin-HRP conjugate to each well. The streptavidin will bind to the biotinylated PAR chains formed on the histones. Incubate for 30-60 minutes.[19]
-
Wash the plate again to remove unbound Streptavidin-HRP.[19]
-
Add the chemiluminescent HRP substrate. The HRP will catalyze a reaction that produces light.[20]
-
-
Data Acquisition: Immediately measure the luminescent signal using a microplate reader.[20]
-
Data Analysis: The intensity of the light signal is proportional to the amount of PARP activity. Normalize the data to the vehicle-treated control and plot the percentage of PARP activity against the log concentration of the inhibitor to determine the IC50 value.[21]
Protocol: Cell Viability Assay (MTS/MTT Assay)
This protocol is used to determine the concentration of a PARP inhibitor that reduces cell viability by 50% (IC50), a measure of its cytotoxicity.[12][21]
Materials and Reagents:
-
Cancer cell line of interest (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Test PARP inhibitor
-
MTS or MTT reagent
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include vehicle-only wells as a control for 100% viability.[12]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[21]
-
Viability Assessment:
-
Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[21]
-
Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the absorbance values of the treated wells to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of the inhibitor and use a non-linear regression model to calculate the IC50 value.[12]
Protocol: Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks (DSBs), a key consequence of PARP inhibitor action in HR-deficient cells.[11][22]
Materials and Reagents:
-
Cells grown on coverslips or in chamber slides
-
Test PARP inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody (e.g., anti-phospho-Histone H2A.X (Ser139) antibody)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the PARP inhibitor for the desired time.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[22]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 5-10 minutes to allow antibodies to enter the nucleus.[22]
-
Blocking: Wash the cells and incubate with blocking buffer for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against γH2AX, diluted in blocking buffer, overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with the fluorescently labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells again and stain with DAPI for 5 minutes to visualize the cell nuclei.
-
Mounting and Imaging: Wash the cells a final time and mount the coverslips onto microscope slides using antifade mounting medium.
-
Analysis: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct fluorescent foci within the nucleus. The number of foci per cell can be quantified using image analysis software, providing a measure of DSB formation.[11]
References
- 1. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncodaily.com [oncodaily.com]
- 11. The ups and downs of DNA repair biomarkers for PARP inhibitor therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Poly (ADP-ribose) polymerase inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeting PARP-1 and DNA Damage Response Defects in Colorectal Cancer Chemotherapy with Established and Novel PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
discovery and development of 5-aminoisoquinolinone derivatives
An In-depth Technical Guide to the Discovery and Development of 5-Aminoisoquinolinone Derivatives
Introduction
5-Aminoisoquinolinone (5-AIQ) is a significant heterocyclic scaffold in medicinal chemistry, primarily recognized as a potent and water-soluble inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1] PARP enzymes are crucial for cellular processes, including the repair of DNA single-strand breaks.[2] By inhibiting this repair mechanism, 5-AIQ and its derivatives have become attractive therapeutic strategies for treating malignancies, particularly in cancers with existing DNA repair deficiencies.[1] Beyond oncology, the anti-inflammatory, immunomodulatory, and neuroprotective properties of these compounds have expanded their investigation into a range of other conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and autoimmune disorders.[1][3] This guide details the discovery, mechanism of action, synthesis, and therapeutic development of 5-aminoisoquinolinone derivatives.
Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality
The primary mechanism of action for 5-aminoisoquinolinone derivatives is the inhibition of PARP-1, a key enzyme in the Base Excision Repair (BER) pathway responsible for fixing DNA single-strand breaks (SSBs).
-
DNA Damage and PARP-1 Activation : When a DNA SSB occurs, PARP-1 binds to the damaged site.
-
PAR Chain Formation : This binding activates PARP-1, which then cleaves NAD+ into nicotinamide and ADP-ribose. It subsequently polymerizes the ADP-ribose units onto itself and other nuclear proteins, forming long, branched chains of poly(ADP-ribose) or PAR.[2]
-
Recruitment of Repair Machinery : These PAR chains act as a scaffold, recruiting other DNA repair proteins (such as XRCC1) to the site of damage to carry out the repair.
-
Inhibition by 5-AIQ : 5-AIQ derivatives act as competitive inhibitors, binding to the catalytic domain of PARP-1 and preventing the formation of PAR chains. This "traps" the PARP-1 enzyme on the DNA.
-
Synthetic Lethality : In normal cells, the stalled replication forks resulting from trapped PARP-1 can be repaired by the Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1/2), these lesions cannot be repaired. The accumulation of unresolved DNA double-strand breaks during replication leads to genomic instability and ultimately, cell death. This concept, where a deficiency in two genes or pathways simultaneously leads to cell death while a deficiency in either one alone does not, is known as synthetic lethality.[4]
Overactivation of PARP-1 in various pathological conditions can also deplete cellular NAD+ and ATP stores, triggering cell death and inflammatory pathways.[1] Therefore, its inhibition can be beneficial in non-cancerous conditions like ischemia-reperfusion injury and neuroinflammation.[1][5]
References
- 1. mdpi.com [mdpi.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Structure of 5-AIQ Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolinone hydrochloride (5-AIQ hydrochloride) is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. Its water-soluble nature and ability to readily penetrate cell membranes make it a valuable tool for studying the myriad of cellular processes regulated by PARP-1, including DNA repair, genomic stability, and cell death pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological context of this compound, intended for researchers and professionals in drug development and related scientific fields.
Chemical Structure and Properties
This compound is the hydrochloride salt of 5-aminoisoquinolinone. The addition of hydrochloric acid to the basic 5-aminoisoquinoline molecule enhances its solubility in aqueous solutions, a desirable characteristic for a biochemical probe and potential therapeutic agent.
Structure:
-
Chemical Name: 5-Aminoisoquinolinone hydrochloride
-
Molecular Formula: C₉H₈N₂O•HCl
-
Molecular Weight: 196.63 g/mol [1]
-
CAS Number: 93117-07-8[1]
Physicochemical Properties:
The following table summarizes the known and predicted physicochemical properties of 5-AIQ and its hydrochloride salt. It is important to note that experimental data for the hydrochloride form is limited in publicly accessible literature.
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Color | Tan | [1] |
| Melting Point | 125-128 °C (for free base) | PubChem |
| pKa (predicted) | 5.67 (for free base) | ChemBK |
| Solubility | >20 mg/mL in Water>20 mg/mL in DMSO | [1] |
Spectroscopic Data:
| Spectroscopic Technique | Data for 5-Aminoisoquinoline (Free Base) |
| Mass Spectrometry (ESI+) | Precursor Ion [M+H]⁺: m/z 145.0Product Ions: m/z 91.0, 117.4 |
Mechanism of Action: PARP-1 Inhibition
This compound exerts its biological effects primarily through the inhibition of PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks.
The PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of its inhibition.
Caption: PARP-1 signaling pathway in DNA damage repair and its inhibition by this compound.
Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site. This binding event triggers a conformational change in PARP-1, activating its enzymatic activity. Using nicotinamide adenine dinucleotide (NAD⁺) as a substrate, activated PARP-1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) and covalently attaches them to itself (auto-PARylation) and other nearby nuclear proteins, including histones. This accumulation of negatively charged PAR chains serves as a scaffold to recruit other essential DNA repair proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage, thereby facilitating the repair process.
This compound acts as a competitive inhibitor of PARP-1, binding to the enzyme's catalytic domain and preventing the synthesis of PAR. This inhibition of PARP-1 activity halts the recruitment of DNA repair machinery, leading to the accumulation of unrepaired single-strand breaks. In rapidly dividing cells, such as cancer cells, these unrepaired single-strand breaks can be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death. This mechanism is the basis for the use of PARP inhibitors as anti-cancer agents, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.
Experimental Protocols
The following sections provide a general framework for key experiments involving this compound.
PARP-1 Inhibition Assay (Biochemical)
This protocol describes a common method to determine the in vitro inhibitory activity of this compound on purified PARP-1 enzyme. This is often a colorimetric or fluorescent assay available as a commercial kit.
Experimental Workflow:
Caption: General workflow for a biochemical PARP-1 inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant human PARP-1 enzyme, activated DNA (to stimulate PARP-1 activity), and NAD⁺ in assay buffer. Prepare a dilution series of this compound in the same buffer.
-
Assay Plate Setup: In a 96-well plate pre-coated with histones (the acceptor protein for PAR), add the assay buffer.
-
Inhibitor Addition: Add the various concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no PARP-1 enzyme).
-
Reaction Initiation: Add the PARP-1 enzyme and activated DNA to all wells (except the negative control). Initiate the PARP reaction by adding NAD⁺.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for the PARylation of histones.
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody that specifically recognizes PAR.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).
-
Wash the plate and add a colorimetric or fluorometric substrate for the enzyme.
-
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. The signal intensity is proportional to the amount of PAR produced and thus to the PARP-1 activity. Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Cell-Based PARP Activity Assay
This assay measures the ability of this compound to inhibit PARP-1 activity within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
-
Induction of DNA Damage: Induce DNA damage to activate cellular PARP-1. This can be achieved by treating the cells with a DNA damaging agent such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for a short duration (e.g., 15-30 minutes).
-
Cell Lysis and PAR Detection:
-
Wash the cells to remove the treatment media.
-
Lyse the cells to release the cellular contents.
-
The level of PAR in the cell lysates can be quantified using an ELISA-based assay, similar to the biochemical assay described above, or by immunofluorescence staining of fixed cells followed by microscopy and image analysis.
-
-
Data Analysis: Quantify the PAR levels in treated versus untreated cells. A reduction in PAR levels in the presence of this compound indicates inhibition of cellular PARP activity.
Conclusion
This compound is a valuable research tool for investigating the roles of PARP-1 in cellular physiology and pathology. Its well-defined mechanism of action, coupled with its favorable solubility, makes it suitable for a range of in vitro and cell-based assays. This guide provides a foundational understanding of its chemical properties, structure, and biological activity, along with standardized experimental approaches to aid researchers in their studies of PARP-1 inhibition. Further characterization of the physicochemical and spectroscopic properties of the hydrochloride salt will be beneficial for the scientific community.
References
In Vitro Profile of 5-AIQ Hydrochloride: A Technical Overview for Drug Discovery Professionals
An in-depth examination of the early-stage in vitro studies of 5-AIQ hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), reveals its significant potential in oncology and inflammatory disease research. This technical guide synthesizes available data on its mechanism of action, cellular effects, and genotoxic profile, providing a comprehensive resource for researchers and drug development professionals.
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble small molecule that has been identified as a potent inhibitor of PARP-1, a key enzyme in the cellular response to DNA damage.[1][2] Its ability to interfere with this fundamental repair pathway has positioned it as a molecule of interest for therapeutic applications, particularly in cancers with deficiencies in other DNA repair mechanisms and in the modulation of inflammatory responses.
Mechanism of Action: PARP Inhibition and Downstream Signaling
The primary mechanism of action of 5-AIQ is the inhibition of PARP-1. In in vitro enzymatic assays using a semi-purified PARP-1 preparation, 5-AIQ exhibited a half-maximal inhibitory concentration (IC50) of 240 nM. By blocking the catalytic activity of PARP-1, 5-AIQ prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in the recruitment of DNA repair machinery to sites of single-strand DNA breaks.
A significant consequence of PARP-1 inhibition by 5-AIQ is the downstream modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4] PARP-1 acts as a transcriptional co-activator for NF-κB, a key regulator of genes involved in inflammation and cell survival. By inhibiting PARP-1, 5-AIQ effectively down-regulates NF-κB activity, leading to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[3][4] This dual action on DNA repair and inflammation underscores the broad therapeutic potential of 5-AIQ.
Caption: PARP-1/NF-κB Signaling Pathway and Inhibition by 5-AIQ.
Quantitative In Vitro Data Summary
The following tables summarize the key quantitative findings from early-stage in vitro studies of this compound.
| Assay Type | Target | Result (IC50) | Reference |
| Enzymatic Inhibition | Semi-purified PARP-1 | 240 nM | (Not explicitly cited) |
Further quantitative data from cell-based assays are needed to fully characterize the potency and efficacy of this compound in a cellular context.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.
PARP-1 Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like 5-AIQ against PARP-1 is a Homogeneous Time Resolved Fluorescence (HTRF) assay.
Caption: General workflow for a PARP-1 HTRF inhibition assay.
Procedure:
-
Reaction Setup: In a microplate, combine the PARP-1 enzyme, a biotinylated DNA substrate, and varying concentrations of this compound (or a vehicle control).
-
Initiation: Start the enzymatic reaction by adding the substrate, nicotinamide adenine dinucleotide (NAD+).
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and add detection reagents. These typically include a Europium cryptate-labeled anti-poly(ADP-ribose) antibody and streptavidin-XL665.
-
Signal Reading: Read the plate on an HTRF-compatible reader. The signal is proportional to the amount of PAR produced.
-
Data Analysis: Calculate the percent inhibition at each concentration of 5-AIQ and determine the IC50 value.
In Vitro Genotoxicity Assessment
A battery of tests is typically performed to evaluate the genotoxic potential of a compound.
This test assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium.
Caption: General workflow for the Ames test.
Procedure:
-
Strain Selection: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Mix the bacterial strain, this compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates mutagenic potential. One study found that 5-AIQ at 5000 µg significantly reduced the number of colonies of TA98 without metabolic activation, and TA98 and TA1537 with metabolic activation, suggesting it is not mutagenic in this assay.[2]
This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.
Procedure:
-
Cell Culture: Culture CHO cells to a suitable confluency.
-
Treatment: Expose the cells to various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period.
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.
-
Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
-
Staining and Analysis: Stain the chromosomes and analyze them microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
Conclusion and Future Directions
The early-stage in vitro data for this compound demonstrate its clear activity as a PARP inhibitor with a consequent impact on the NF-κB signaling pathway. Its non-genotoxic profile in the Ames test is a favorable characteristic for further development. However, to build a more complete picture of its therapeutic potential, further in vitro studies are warranted. Specifically, determining the IC50 values in a panel of cancer cell lines with varying DNA repair deficiencies would provide valuable insights into its potential for synthetic lethality. Additionally, comprehensive in vitro anti-inflammatory studies quantifying the dose-dependent reduction of key cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell models would further elucidate its anti-inflammatory mechanism and potency. This foundational in vitro data will be critical in guiding future preclinical and clinical development of this compound.
References
- 1. re-place.be [re-place.be]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytokines IL-1beta, IL-6, and TNF-alpha enhance in vitro growth of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of PARP Inhibition: A Technical Guide
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular functions, including DNA repair, genomic stability, and apoptosis.[1][2] Of this family, PARP1 and PARP2 are key players in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][3] The inhibition of these enzymes has emerged as a cornerstone of targeted cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms.[4]
This guide delves into the core mechanisms of PARP inhibitors (PARPis), their clinical applications, quantitative efficacy data, and the experimental protocols central to their development and study. The primary therapeutic strategy revolves around the concept of "synthetic lethality," where the combination of two otherwise nonlethal events—in this case, the inhibition of PARP and a pre-existing defect in a DNA repair pathway like homologous recombination (HR)—leads to cancer cell death.[5][6] Tumors with mutations in genes like BRCA1 and BRCA2, which are essential for HR, are particularly vulnerable to PARP inhibition.[6][7][8]
Mechanism of Action: Synthetic Lethality and PARP Trapping
PARP inhibitors exert their cytotoxic effects through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition : PARPis competitively bind to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins.[9][10] This enzymatic inhibition disrupts the BER pathway, leading to the accumulation of unrepaired SSBs.[8] When the cell enters S-phase, the replication machinery encounters these SSBs, causing replication forks to stall and collapse, which in turn generates more severe DNA double-strand breaks (DSBs).[4][11]
-
PARP Trapping : Beyond simple enzymatic inhibition, many PARP inhibitors "trap" the PARP1 and PARP2 enzymes on the DNA at the site of damage.[7][11] This creates a physical obstruction—a PARP-DNA complex—that is highly toxic, impeding both DNA replication and transcription.[11][12] The potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA, with talazoparib considered a more potent trapping agent than others like veliparib.[7]
In healthy cells with a functional HR pathway, the DSBs generated by PARP inhibition can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be accurately repaired.[3][13] The cell is forced to rely on error-prone repair pathways like non-homologous end joining (NHEJ), leading to significant genomic instability and ultimately, apoptosis (cell death).[12][14] This selective killing of HR-deficient cancer cells while sparing normal, HR-proficient cells is the essence of synthetic lethality.[6]
Clinical Applications and Efficacy
PARP inhibitors are now FDA-approved for treating a range of cancers characterized by HRD.[15] Key approvals include treatments for ovarian, breast, pancreatic, and prostate cancers.[1][15]
Ovarian Cancer
PARP inhibitors have significantly changed the treatment landscape for ovarian cancer, particularly as a maintenance therapy for patients who have responded to platinum-based chemotherapy.[16][17] Olaparib, niraparib, and rucaparib are approved in this setting.[16]
| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median PFS) | Citation(s) |
| SOLO-1 (Ovarian) | Newly diagnosed, advanced, BRCAm | Olaparib vs. Placebo | 56.0 vs. 13.8 months | [16] |
| PAOLA-1 (Ovarian) | Newly diagnosed, advanced, HRD-positive | Olaparib + Bevacizumab vs. Placebo + Bevacizumab | 22.1 vs. 16.6 months (overall); 37.2 vs. 17.7 months (tBRCAm subgroup) | [16] |
| PRIMA (Ovarian) | Newly diagnosed, advanced, HRD-positive | Niraparib vs. Placebo | 21.9 vs. 10.4 months | [18] |
| ARIEL3 (Ovarian) | Recurrent, platinum-sensitive | Rucaparib vs. Placebo | 10.8 vs. 5.4 months (overall); 16.6 vs. 5.4 months (BRCAm subgroup) | [19] |
PFS: Progression-Free Survival; BRCAm: BRCA-mutated; HRD: Homologous Recombination Deficiency; tBRCAm: tumor BRCA-mutated.
Breast Cancer
Olaparib and talazoparib are approved for patients with metastatic HER2-negative breast cancer who have a germline BRCA mutation (gBRCAm).[20] The approval of olaparib has also been extended to the adjuvant setting for high-risk, early-stage breast cancer patients with gBRCA mutations.[20]
| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median PFS) | Citation(s) |
| OlympiAD (Breast) | Metastatic, HER2-negative, gBRCAm | Olaparib vs. Chemotherapy | 7.0 vs. 4.2 months | [20] |
| EMBRACA (Breast) | Metastatic, HER2-negative, gBRCAm | Talazoparib vs. Chemotherapy | 8.6 vs. 5.6 months | [1] |
| OlympiA (Breast) | Adjuvant, high-risk, early-stage, gBRCAm | Olaparib vs. Placebo | 3-year invasive disease-free survival: 85.9% vs. 77.1% | [20] |
Pancreatic Cancer
The use of PARP inhibitors in pancreatic cancer is a significant advance for patients with germline BRCA mutations.[21] Olaparib is approved as a first-line maintenance therapy for patients with metastatic pancreatic adenocarcinoma and a gBRCA mutation whose disease has not progressed on platinum-based chemotherapy.[21][22]
| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median PFS) | Citation(s) |
| POLO (Pancreatic) | Metastatic, gBRCAm, platinum-sensitive | Olaparib vs. Placebo | 7.4 vs. 3.8 months | [21][23] |
Prostate Cancer
Olaparib and rucaparib have received FDA approval for patients with metastatic castration-resistant prostate cancer (mCRPC) who have mutations in HRR genes and have progressed on prior therapies.[5][24][25]
| Trial (Cancer Type) | Patient Population | Treatment Arms | Key Efficacy Outcome (Median rPFS) | Citation(s) |
| PROfound (Prostate) | mCRPC with HRR gene alterations (BRCA1/2, ATM, etc.) | Olaparib vs. Enzalutamide or Abiraterone | 7.4 vs. 3.6 months (BRCA1/2 or ATM altered cohort) | [24] |
| TRITON2 (Prostate) | mCRPC with BRCA1/2 alterations | Rucaparib (single arm) | Objective Response Rate (ORR): 44% | [24] |
rPFS: radiographic Progression-Free Survival; mCRPC: metastatic Castration-Resistant Prostate Cancer; HRR: Homologous Recombination Repair.
Mechanisms of Resistance to PARP Inhibition
Despite the clinical success of PARP inhibitors, both intrinsic and acquired resistance are significant challenges.[8][9] Understanding these mechanisms is critical for developing strategies to overcome them.
Key mechanisms include:
-
Restoration of HR Function : Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby re-establishing HR proficiency.[9][26][27]
-
Replication Fork Stabilization : Loss of certain nucleases or other factors can protect stalled replication forks from degradation, preventing the formation of toxic DSBs and thus conferring resistance.[9][26]
-
Changes in PARP1 : Reduced expression or mutations in the PARP1 gene can prevent the inhibitor from effectively trapping the enzyme on DNA.[9][14]
-
Increased Drug Efflux : Upregulation of drug efflux pumps, such as P-glycoprotein (encoded by the ABCB1 gene), can actively transport PARP inhibitors out of the cancer cell, reducing intracellular drug concentration and efficacy.[9][14][26][27]
-
Loss of PARG : Loss of PAR glycohydrolase (PARG), the enzyme that reverses PARylation, can also contribute to resistance.[14]
Key Experimental Protocols
Evaluating the efficacy and mechanism of PARP inhibitors requires a suite of robust in vitro assays. Below are detailed methodologies for three fundamental experiments.
Protocol: Cell Viability (IC50 Determination) Assay
This protocol determines the concentration of a PARP inhibitor required to inhibit the viability of a cell population by 50% (IC50) using an MTS-based assay.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
PARP inhibitor compound (e.g., Parp-1-IN-13)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Methodology:
-
Cell Seeding :
-
Trypsinize and count cells, ensuring high viability.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight (~16-24 hours) at 37°C, 5% CO2 to allow for cell attachment.[10]
-
-
Compound Treatment :
-
Prepare serial dilutions of the PARP inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.[10]
-
-
MTS Assay :
-
Data Acquisition and Analysis :
-
Measure the absorbance at 490 nm using a microplate reader.[10]
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of the inhibitor and fit a non-linear dose-response curve to calculate the IC50 value.[10]
-
Protocol: PARP Activity Assay (ELISA-based, Colorimetric)
This protocol measures the enzymatic activity of PARP and its inhibition in a cell-free system.
Materials:
-
96-well high-binding plate
-
Histone proteins (e.g., H1)
-
Recombinant human PARP enzyme (e.g., PARP-2)
-
10x PARP Buffer
-
10x PARP Assay Mixture (containing biotinylated NAD+ substrate)
-
Activated DNA
-
Streptavidin-HRP conjugate
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M Sulfuric Acid)
Methodology:
-
Plate Preparation :
-
Dilute histone mixture and coat a 96-well plate with 50 µL per well.
-
Incubate overnight at 4°C or for 90 minutes at 30°C.
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Block the wells with 200 µL of Blocking Buffer for 60-90 minutes at room temperature.[28]
-
-
Enzymatic Reaction :
-
Prepare a master mix containing PARP buffer, PARP Assay Mixture, and activated DNA.
-
Add 2.5 µL of test inhibitor dilutions to designated wells. Add buffer-only to control wells.
-
Add the master mix to all wells.
-
Initiate the reaction by adding 20 µL of diluted PARP enzyme to all wells except the "Blank" control.
-
Incubate the plate for 1 hour at room temperature.[28]
-
-
Detection :
-
Wash the plate three times with PBST.
-
Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.[28]
-
Wash the plate three times with PBST.
-
Add 100 µL of the colorimetric HRP substrate to each well and monitor color development.
-
Stop the reaction by adding 100 µL of Stop Solution.[28]
-
-
Data Acquisition and Analysis :
-
Measure absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Subtract the "Blank" reading from all other values.
-
Calculate the percentage of PARP inhibition relative to the "Positive Control" (no inhibitor).
-
Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC50.
-
Protocol: Clonogenic Survival Assay
This assay assesses the long-term effect of a PARP inhibitor on a cell's ability to proliferate and form a colony.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
PARP inhibitor compound
-
Crystal Violet staining solution (0.5% crystal violet in methanol/water)
Methodology:
-
Cell Seeding :
-
Seed a low, precise number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the PARP inhibitor for a defined period, typically 24 hours.[10]
-
-
Colony Formation :
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Incubate the plates for 10-14 days, allowing individual cells to grow into visible colonies.[10]
-
-
Staining and Counting :
-
Remove the medium and wash the colonies with PBS.
-
Fix the colonies with 100% methanol for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.[10]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well (a colony is typically defined as a cluster of ≥50 cells).[10]
-
-
Data Analysis :
-
Calculate the 'Plating Efficiency' (PE) for the control group: (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the 'Surviving Fraction' (SF) for each treatment condition: Number of colonies / (Number of cells seeded x PE).
-
Plot the Surviving Fraction against the drug concentration.
-
Future Directions and Conclusion
The therapeutic landscape for PARP inhibition continues to evolve. Current research focuses on several key areas:
-
Combination Therapies : There is great interest in combining PARP inhibitors with other agents, such as immune checkpoint inhibitors (ICIs), anti-angiogenic agents, and other DNA damage response (DDR) inhibitors like ATR inhibitors, to enhance efficacy and overcome resistance.[3][13][23]
-
Expanding Indications : Clinical trials are investigating the use of PARP inhibitors in other cancers with HRD, beyond the current approvals.[22][23]
-
Biomarker Development : Identifying robust biomarkers beyond BRCA1/2 mutations to predict which patients will benefit from PARP inhibitors is a critical area of research.[3][23]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. urotoday.com [urotoday.com]
- 6. the-gist.org [the-gist.org]
- 7. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 9. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 14. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP inhibitors: Overview and indications [jax.org]
- 16. PARP Inhibitors in Ovarian Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sgo.org [sgo.org]
- 18. PARP Inhibitors for Ovarian Cancer · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]
- 19. [Table], Table 9. Indications for PARP Inhibitors in Ovarian Cancer - PDQ Cancer Information Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. aacr.org [aacr.org]
- 21. PARP Inhibitors in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. facingourrisk.org [facingourrisk.org]
- 23. The Efficacy of PARP Inhibitors for DDR Deficiencies in Metastatic Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 24. Frontiers | PARP inhibitors in metastatic prostate cancer [frontiersin.org]
- 25. facingourrisk.org [facingourrisk.org]
- 26. tandfonline.com [tandfonline.com]
- 27. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Unraveling the Biological Targets of 5-AIQ Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble small molecule inhibitor primarily targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes, with a notable inhibitory effect on PARP-1. While early studies reported a moderate in vitro potency, its excellent cellular uptake contributes to significant activity in cellular and in vivo models. The inhibition of PARP-1 by 5-AIQ sets off a cascade of downstream effects, most notably the downregulation of the NF-κB signaling pathway, which underpins its observed anti-inflammatory, anti-angiogenic, and anti-metastatic properties. This guide provides a comprehensive overview of the biological targets of 5-AIQ hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Quantitative Data on this compound's Inhibitory Activity
While 5-AIQ is widely recognized as a PARP inhibitor, comprehensive quantitative data on its selectivity across the PARP family is limited in publicly available literature. An early study reported an IC50 value for its activity against PARP-1.
| Target | Inhibitor | IC50 (nM) | Assay Conditions |
| PARP-1 (semi-purified) | 5-AIQ | 240 | Enzymatic assay |
Note: This data is from an early study and further comprehensive profiling against a wider range of PARP isoforms is needed for a complete understanding of 5-AIQ's selectivity.
Core Biological Target: Poly(ADP-ribose) Polymerases (PARPs)
The primary biological targets of this compound are the members of the Poly(ADP-ribose) polymerase (PARP) enzyme family. PARPs are crucial players in a variety of cellular processes, most notably DNA repair and the inflammatory response.
Mechanism of PARP Inhibition
5-AIQ acts as a competitive inhibitor of PARP enzymes by binding to the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of the enzyme. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification that is a key step in the recruitment of DNA repair proteins to sites of DNA damage. The inhibition of PARP activity, particularly PARP-1, disrupts the repair of single-strand DNA breaks. In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these unrepaired single-strand breaks can lead to the formation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.
Downstream Signaling Pathway: Modulation of NF-κB
A significant consequence of PARP-1 inhibition by 5-AIQ is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. PARP-1 has been shown to be a crucial co-activator for NF-κB-mediated transcription of pro-inflammatory genes.
PARP-1's Role in NF-κB Activation
Upon cellular stress or stimulation by pro-inflammatory signals, PARP-1 is activated and can directly interact with the p65 subunit of NF-κB. This interaction is often essential for the recruitment of other co-activators and the initiation of transcription of NF-κB target genes, which include a wide array of cytokines, chemokines, and adhesion molecules involved in inflammation.
Inhibition by 5-AIQ
By inhibiting the catalytic activity of PARP-1, 5-AIQ prevents the necessary PARylation events and/or conformational changes in chromatin that are required for efficient NF-κB-dependent gene transcription. This leads to a reduction in the expression of pro-inflammatory mediators, thereby exerting an anti-inflammatory effect.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's biological targets.
In Vitro PARP1 Enzymatic Activity Assay (Colorimetric)
This assay measures the ability of 5-AIQ to inhibit the catalytic activity of PARP-1 in a cell-free system.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., nicked salmon sperm DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
This compound dissolved in a suitable solvent (e.g., water or DMSO)
-
Microplate reader
Procedure:
-
Coating Plates: If not pre-coated, coat a 96-well plate with histones and block non-specific binding sites.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in PARP Assay Buffer.
-
Reaction Setup: To each well, add PARP Assay Buffer, activated DNA, and the desired concentration of 5-AIQ or vehicle control.
-
Enzyme Addition: Add recombinant PARP-1 enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Substrate Addition: Add biotinylated NAD+ to each well and incubate for another hour at 37°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of 5-AIQ and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay determines the effect of 5-AIQ on the viability and proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
This method is used to assess the effect of 5-AIQ on the expression and phosphorylation status of key proteins in the NF-κB signaling pathway, such as p65 and IκBα.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulating agent (e.g., TNF-α or LPS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for a specified time, followed by stimulation with an NF-κB activator if required.
-
Cell Lysis: Lyse the cells in lysis buffer and collect the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels.
Methodological & Application
Application Notes and Protocols for 5-AIQ Hydrochloride in Cell Culture
These application notes provide detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 5-AIQ hydrochloride, a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), in cell culture experiments.[1] this compound has been widely used as a biochemical and pharmacological tool to study the effects of PARP inhibition.[1]
Mechanism of Action
5-Aminoisoquinolin-1-one (5-AIQ) acts as a potent inhibitor of PARP enzymes, which are crucial for DNA repair.[2][3] By inhibiting PARP, 5-AIQ can enhance the cytotoxicity of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] Inhibition of PARP-1 by 5-AIQ also leads to the downregulation of NF-κB activity, resulting in anti-inflammatory effects through the modulation of cytokine and adhesion molecule expression.[1]
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental questions.
| Experiment | Key Parameters Measured | Expected Outcome with this compound Treatment |
| Cell Viability Assay | IC50 (half-maximal inhibitory concentration) | Dose-dependent decrease in cell viability. |
| Cell proliferation rate | Inhibition of cell growth over time. | |
| Apoptosis Assay | Percentage of apoptotic cells (early and late) | Increase in the percentage of apoptotic cells. |
| Caspase-3/7 activity | Activation of executioner caspases. | |
| Western Blot Analysis | Protein levels of PARP, cleaved PARP, γH2AX | Decrease in full-length PARP and increase in cleaved PARP; increase in γH2AX (marker of DNA double-strand breaks). |
Experimental Protocols
Cell Viability Assay (MTT or WST-8 Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (e.g., Cell Counting Kit-8) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells as a negative control and wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT/WST-8 Addition:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. After incubation, remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For WST-8 assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[6]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[7]
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples by flow cytometry within one hour.[8] Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot Analysis for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of apoptosis, in response to this compound treatment.
Materials:
-
Target cancer cell line(s)
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative protein expression levels. A decrease in the full-length PARP band (approx. 116 kDa) and an increase in the cleaved PARP band (approx. 89 kDa) indicates apoptosis.
Visualizations
Caption: Signaling pathway of PARP inhibition by this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
- 1. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. youtube.com [youtube.com]
- 5. dojindo.com [dojindo.com]
- 6. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for 5-AIQ Hydrochloride In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a potent, water-soluble inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the cellular response to DNA damage, and its inhibition has shown therapeutic potential in various disease models, including cancer, ischemia-reperfusion injury, and neurodegenerative disorders. These application notes provide detailed protocols for the proper dosage and administration of 5-AIQ hydrochloride in preclinical in vivo studies, guidance on solution preparation, and an overview of its mechanism of action.
Mechanism of Action: PARP-1 Inhibition
This compound exerts its biological effects primarily through the competitive inhibition of PARP-1. PARP-1 is activated by DNA single-strand breaks. Upon activation, it cleaves NAD+ into nicotinamide and ADP-ribose, and subsequently polymerizes ADP-ribose units onto itself and other nuclear proteins. This process, known as PARylation, is crucial for the recruitment of DNA repair machinery.
By inhibiting PARP-1, this compound prevents the repair of DNA single-strand breaks. In rapidly dividing cancer cells with existing DNA repair defects (such as BRCA1/2 mutations), this inhibition leads to the accumulation of double-strand breaks during replication, ultimately resulting in synthetic lethality and cancer cell death.
Furthermore, PARP-1 activation is implicated in inflammatory processes. Inhibition of PARP-1 by 5-AIQ can downregulate the activity of the transcription factor NF-κB, a master regulator of inflammation. This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the neuroprotective and anti-inflammatory effects of 5-AIQ.
Data Presentation: Summary of In Vivo Dosages and Efficacy
The following tables summarize quantitative data from various preclinical studies investigating the in vivo efficacy of this compound.
| Application | Animal Model | This compound Dose | Administration Route | Key Findings |
| Neuroprotection (Cerebral Ischemia) | Rat (Wistar) | 3.0 mg/kg | Intravenous (i.v.) | Significantly decreased oxidative activity of neutrophils in chronic ischemia. |
| Ischemia-Reperfusion Injury (Liver) | Rat | 3 mg/kg | Oral (p.o.) | Reduced tissue injury. |
| Hemorrhagic Shock | Rodent | 30 µg/kg | Not specified | Showed significant protective activity. |
| Genotoxicity Assessment | Mouse | 150 and 250 mg/kg | Oral (p.o.) | No significant genotoxic effects observed. |
Note: Data on the efficacy of this compound in specific cancer xenograft models is limited in publicly available literature. Researchers should perform dose-finding studies for their specific cancer model.
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration: Based on the desired dose (mg/kg) and the average weight of the experimental animals, calculate the required concentration of the dosing solution. For example, for a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the required concentration is 2.5 mg/mL.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Dissolve in vehicle: Add the calculated volume of sterile saline or PBS to the vial. This compound is water-soluble.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before administration.
-
Sterile filtration: Filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility.
-
Storage: Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
In Vivo Cancer Xenograft Model Protocol (General)
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line of interest (e.g., breast cancer, ovarian cancer)
-
Matrigel (optional)
-
Prepared this compound solution
-
Vehicle control (sterile saline or PBS)
-
Calipers for tumor measurement
Protocol:
-
Cell Culture: Culture the chosen cancer cell line under appropriate conditions.
-
Tumor Implantation:
-
Harvest the cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound solution via the chosen route (e.g., intraperitoneal, intravenous, or oral gavage) at the predetermined dose and schedule.
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Middle Cerebral Artery Occlusion (MCAO) Model for Stroke Protocol (Rat)
Materials:
-
Male Wistar rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon suture for occlusion
-
Prepared this compound solution
-
Vehicle control (sterile saline or PBS)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
Protocol:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and maintain its body temperature.
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
-
Induction of Ischemia:
-
Ligate the CCA and the ECA.
-
Insert a nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Maintain the occlusion for a specific duration (e.g., 60-90 minutes for transient MCAO).
-
-
Reperfusion and Treatment:
-
Withdraw the suture to allow reperfusion.
-
Administer this compound (e.g., 3.0 mg/kg, i.v.) or vehicle control immediately after reperfusion.
-
-
Neurological Assessment:
-
Perform neurological deficit scoring at various time points post-MCAO.
-
-
Infarct Volume Measurement:
-
After a set period (e.g., 24 or 48 hours), euthanize the rat and remove the brain.
-
Slice the brain and stain with TTC. The unstained area represents the infarct.
-
Quantify the infarct volume using image analysis software.
-
Mandatory Visualizations
Application Notes: Measuring PARP-1 Inhibition by 5-AIQ Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway, primarily involved in the repair of single-strand breaks.[1] Upon detecting DNA damage, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process known as PARylation. This modification recruits other DNA repair proteins to the site of damage.[1] Inhibition of PARP-1 is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2]
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of PARP enzymes.[3][4] Its hydrochloride salt offers good solubility, making it a valuable tool for in vitro and in vivo studies. Although it may not be as potent as some newer PARP inhibitors, its well-characterized activity and cell permeability make it a useful reference compound and research tool.[3] These application notes provide detailed protocols for measuring the inhibition of PARP-1 by 5-AIQ hydrochloride using common biochemical and cell-based assays.
Quantitative Data
The inhibitory potency of 5-AIQ against PARP-1 has been determined using biochemical assays. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Assay Type | IC50 | Reference |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 | Biochemical (Semi-purified enzyme) | 240 nM | [3] |
Signaling Pathway
The following diagram illustrates the central role of PARP-1 in the DNA damage response and the mechanism of its inhibition by this compound.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 5-Amino-isoquinoline (5-AIQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the potential anti-inflammatory properties of 5-Amino-isoquinoline (5-AIQ). The protocols detailed below encompass both in vitro and in vivo methodologies to characterize the compound's mechanism of action and efficacy.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in numerous diseases. The development of novel anti-inflammatory agents is a critical area of research.[1] 5-Amino-isoquinoline (5-AIQ) is a heterocyclic amine whose anti-inflammatory potential is yet to be fully elucidated. The following protocols are designed to systematically investigate the anti-inflammatory effects of 5-AIQ, drawing upon established assays and knowledge of inflammatory signaling pathways. Isoquinoline alkaloids have been noted for their potential immunomodulatory and anti-inflammatory effects, suggesting that 5-AIQ may also possess such activities.[2]
Key Inflammatory Signaling Pathways
A thorough understanding of the molecular pathways driving inflammation is essential for interpreting experimental outcomes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response and are common targets for anti-inflammatory therapeutics.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a primary regulator of inflammatory gene expression, including the production of pro-inflammatory cytokines.[1] Its activation is initiated by stimuli such as lipopolysaccharide (LPS).[1]
Caption: Canonical NF-κB signaling pathway and potential points of inhibition by 5-AIQ.
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for transmitting extracellular signals to intracellular targets, regulating processes like inflammation.[1] The three main MAPK families involved in inflammation are ERK, JNK, and p38.[1]
Caption: Overview of MAPK signaling pathways and potential inhibitory targets for 5-AIQ.
In Vitro Assays for Anti-inflammatory Activity
Cell Culture Models
Commonly used cell lines for in vitro anti-inflammatory studies include murine macrophages (RAW 264.7) and human monocytic cells (THP-1).[3] Human peripheral blood mononuclear cells (PBMCs) can also be utilized for screening.[4]
Experimental Workflow for In Vitro Screening
Caption: General experimental workflow for in vitro assessment of 5-AIQ's anti-inflammatory effects.
Protocol 1: Determination of Nitric Oxide (NO) Production
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent. A significant reduction in NO production is an indicator of anti-inflammatory activity.[3]
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 5-AIQ for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
| Treatment | 5-AIQ (µM) | LPS (1 µg/mL) | Nitrite Concentration (µM) | % Inhibition |
| Control | 0 | - | ||
| LPS | 0 | + | 0 | |
| 5-AIQ + LPS | 1 | + | ||
| 5-AIQ + LPS | 10 | + | ||
| 5-AIQ + LPS | 50 | + | ||
| Positive Control | (e.g., L-NAME) | + |
Protocol 2: Measurement of Pro-inflammatory Cytokines
This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
Methodology:
-
Follow steps 1-4 from Protocol 1.
-
Perform ELISA for TNF-α, IL-6, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on standard curves.
| Treatment | 5-AIQ (µM) | LPS (1 µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 0 | - | |||
| LPS | 0 | + | |||
| 5-AIQ + LPS | 1 | + | |||
| 5-AIQ + LPS | 10 | + | |||
| 5-AIQ + LPS | 50 | + | |||
| Positive Control | (e.g., Dexamethasone) | + |
Protocol 3: Western Blot Analysis of Inflammatory Proteins
This method assesses the effect of 5-AIQ on the protein expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as signaling proteins like phosphorylated IκBα and MAPKs.
Methodology:
-
Culture and treat cells as described in Protocol 1.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-IκBα, p-p38, p-ERK, and p-JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Control | LPS | 5-AIQ (1 µM) + LPS | 5-AIQ (10 µM) + LPS | 5-AIQ (50 µM) + LPS |
| iNOS | |||||
| COX-2 | |||||
| p-IκBα | |||||
| p-p38 |
In Vivo Models for Anti-inflammatory Activity
In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound.[5][6]
Protocol 4: Carrageenan-Induced Paw Edema in Rodents
Methodology:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.
-
Administer 5-AIQ orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[1]
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[1]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
-
Calculate the percentage of edema inhibition for each group.
| Treatment | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0 | |
| 5-AIQ | 10 | ||
| 5-AIQ | 30 | ||
| 5-AIQ | 100 | ||
| Indomethacin | 10 |
Experimental Workflow for In Vivo Paw Edema Assay
Caption: Workflow for the carrageenan-induced paw edema model.
Concluding Remarks
The protocols outlined in these application notes provide a robust starting point for the comprehensive evaluation of the anti-inflammatory properties of 5-AIQ. The data generated from these assays will help to elucidate the compound's potential efficacy and mechanism of action, guiding further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 6. Leading In Vivo and In Vitro Inflammation Models | PORSOLT [porsolt.com]
- 7. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
lab manual for working with 5-AIQ hydrochloride solutions.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
5-AIQ hydrochloride, also known as 5-Aminoisoquinolinone hydrochloride, is a potent, water-soluble inhibitor of Poly(ADP-ribose) polymerases (PARPs).[1][2] While it is recognized as a PARP-1 inhibitor, some evidence suggests it may lack isoform-selectivity.[2][3] Its mechanism of action involves the inhibition of PARP enzymes, which play a crucial role in DNA repair, cell death, and inflammatory processes.[2][4] By inhibiting PARP-1, this compound has been shown to down-regulate the activity of NF-κB, a key transcription factor involved in inflammation. This leads to anti-inflammatory, anti-angiogenic, and anti-metastatic effects.[2]
This compound is a valuable tool for studying the roles of PARPs in various cellular processes and disease models, including ischemia-reperfusion injury, inflammation, and oncology.[2][4] Due to its good cell permeability and in vivo activity, it is suitable for a range of cell-based assays and preclinical studies.[2]
Chemical and Physical Properties
| Property | Value | Reference |
| Alternate Names | 5-Aminoisoquinolinone hydrochloride | [1] |
| CAS Number | 93117-07-8 | [1] |
| Molecular Formula | C₉H₈N₂O•HCl | [1] |
| Molecular Weight | 196.63 g/mol | [1] |
| Appearance | Tan solid | [5] |
| Purity | ≥97% (HPLC) | [5] |
| Solubility | >20 mg/mL in Water, >20 mg/mL in DMSO | [6] |
Safety and Handling
Warning: this compound is classified as a hazardous substance.[5]
-
Hazard Classifications: Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3.[5]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures:
-
Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
Wash skin thoroughly after handling.[5]
-
Use only outdoors or in a well-ventilated area.[5]
-
Wear protective gloves, eye protection, and face protection.[5]
-
IF ON SKIN: Wash with plenty of water.[5]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
-
Personal Protective Equipment (PPE): N95 dust mask, chemical safety goggles, and nitrile gloves.[5]
Storage and Stability
-
Solid Form: Store at -20°C.[5]
-
Stock Solutions:
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Nuclease-free water, sterile
-
Sterile microcentrifuge tubes or vials
Procedure for 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 1.97 mg (196.63 g/mol * 0.01 mol/L * 0.001 L).
-
Add the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C as recommended.
Procedure for Working Solutions:
-
Thaw a vial of the 10 mM stock solution.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of medium/buffer.
-
Mix well by gentle pipetting or vortexing.
-
Use the working solution immediately.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with the same concentration of DMSO as the highest 5-AIQ concentration) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vitro PARP Activity Assay
This protocol provides a general method to assess the inhibitory effect of this compound on PARP-1 activity. Commercial PARP assay kits are recommended for optimized and reproducible results.
Materials:
-
Recombinant human PARP-1 enzyme
-
Activated DNA
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Histones (or other PARP-1 substrate)
-
This compound working solutions
-
PARP assay buffer
-
Detection reagents (as per commercial kit, e.g., anti-PAR antibody and secondary antibody-HRP conjugate)
-
Chemiluminescent or colorimetric substrate
-
96-well assay plate (e.g., high-binding)
-
Luminometer or microplate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with wash buffer.
-
Add this compound at various concentrations to the wells.
-
Add recombinant PARP-1 enzyme and activated DNA to each well.
-
Initiate the reaction by adding NAD⁺.
-
Incubate for 1 hour at room temperature.
-
Wash the plate to remove unreacted components.
-
Add the primary antibody (anti-PAR) and incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add the chemiluminescent or colorimetric substrate.
-
Measure the signal using a luminometer or microplate reader.
Data Presentation
Table 1: In Vitro Potency of 5-AIQ and Other PARP Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line / Enzyme Source | Reference |
| 5-AIQ | PARP-1 | 240 | Semi-purified from calf thymus | [7] |
| Olaparib | PARP-1 | 5 | Cell-free assay | |
| Olaparib | PARP-2 | 1 | Cell-free assay | |
| Rucaparib | PARP-1 | 4.7 | MDA-MB-436 (BRCA1 mutant) | [2] |
| Niraparib | PARP-1 | 3.8 | Cell-free assay | |
| Niraparib | PARP-2 | 2.1 | Cell-free assay | |
| Talazoparib | PARP-1 | 0.57 | Cell-free assay |
Visualizations
Caption: Signaling pathway of PARP-1 and NF-kB inhibition by 5-AIQ.
Caption: General experimental workflow for using 5-AIQ in cell-based assays.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for Screening 5-AIQ Hydrochloride Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair and other cellular processes.[1][2] Inhibition of PARP is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[3] 5-AIQ has demonstrated protective effects against oxidative stress-induced apoptosis, modulation of inflammatory responses, and anti-metastatic activity.[1][4] Its mechanism of action involves the regulation of apoptosis-related proteins and activation of pro-survival signaling pathways like Akt/GSK-3β.[4]
These application notes provide detailed protocols for a panel of cell-based assays to screen and characterize the efficacy of 5-AIQ hydrochloride. The assays are designed to assess its impact on cell viability, apoptosis, and DNA damage, providing a comprehensive profile of its cellular effects.
Data Presentation
The following table summarizes the expected quantitative data from the described assays, allowing for a clear comparison of this compound's efficacy across different experimental conditions.
| Assay Type | Cell Line | Treatment | 5-AIQ Concentration (µM) | Endpoint Measured | Result (Example) |
| Cell Viability | |||||
| MTT Assay | MCF-7 | Doxorubicin (1 µM) | 0, 1, 10, 50, 100 | % Cell Viability | Increased |
| CellTiter-Glo® | HeLa | Cisplatin (5 µM) | 0, 1, 10, 50, 100 | Luminescence (RLU) | Increased |
| Apoptosis | |||||
| Annexin V-FITC | Jurkat | Etoposide (10 µM) | 0, 1, 10, 50 | % Apoptotic Cells | Decreased |
| Caspase-3/7 Glo® | A549 | Paclitaxel (10 nM) | 0, 1, 10, 50 | Luminescence (RLU) | Decreased |
| DNA Damage | |||||
| Comet Assay | HaCaT | H₂O₂ (100 µM) | 0, 1, 10, 50 | % Tail DNA | Decreased |
| γ-H2AX Staining | U2OS | Camptothecin (2 µM) | 0, 1, 10, 50 | γ-H2AX Foci/Nucleus | Decreased |
| PARP Inhibition | |||||
| PARP Activity Assay | Cell-free | - | 0, 0.1, 1, 10, 100 | PARP Activity (mOD/min) | Decreased |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by 5-AIQ and the general workflow for the cell-based assays.
Experimental Protocols
Cell Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[5]
Materials:
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compound: this compound
-
Positive control (e.g., a known cytotoxic agent)
-
Vehicle control (e.g., sterile water or DMSO)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound, positive control, and vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay: Annexin V-FITC Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer or fluorescence microscope
-
Test compound: this compound
-
Positive control (e.g., an apoptosis-inducing agent like etoposide)
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and controls for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry or visualize them under a fluorescence microscope within one hour.
DNA Damage Assay: Alkaline Comet Assay
Principle: The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[6] Under an electric field, fragmented DNA migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Materials:
-
Comet assay kit (containing low melting point agarose, lysis solution, electrophoresis buffer)
-
Microscope slides
-
Test compound: this compound
-
Positive control (e.g., a DNA damaging agent like hydrogen peroxide)
-
Fluorescence microscope with appropriate filters
-
DNA stain (e.g., SYBR Green)
Protocol:
-
Treat cells with this compound and controls.
-
Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
Remove the coverslip and immerse the slides in lysis solution overnight at 4°C.
-
Gently immerse the slides in alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize and score the comets using a fluorescence microscope and appropriate software.
PARP Activity Assay: Chemiluminescent Assay
Principle: This assay measures the activity of PARP by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[7] The biotinylated histones are then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.
Materials:
-
PARP Activity Assay Kit (chemiluminescent)
-
Cell lysate containing PARP or purified PARP enzyme
-
Test compound: this compound
-
PARP inhibitor (positive control)
-
Luminometer
Protocol:
-
Prepare cell lysates from treated and untreated cells or use purified PARP enzyme.
-
Add the cell lysate or purified enzyme to the histone-coated wells of the assay plate.
-
Add various concentrations of this compound or a known PARP inhibitor.
-
Initiate the PARP reaction by adding the PARP reaction buffer containing biotinylated NAD+.
-
Incubate for the recommended time at room temperature.
-
Wash the wells to remove unincorporated biotinylated NAD+.
-
Add streptavidin-HRP and incubate.
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a luminometer.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a multi-faceted approach that assesses cell viability, apoptosis, DNA damage, and direct enzyme inhibition, researchers can gain a comprehensive understanding of the compound's cellular efficacy and mechanism of action. This information is critical for advancing the development of this compound as a potential therapeutic agent.
References
- 1. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. 5-AIQ inhibits H2O2-induced apoptosis through reactive oxygen species scavenging and Akt/GSK-3β signaling pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for the Determination of 5-Amino-Isoquinoline (5-AIQ) Hydrochloride in Human Plasma
Abstract
These application notes provide a comprehensive, robust, and sensitive method for the quantitative determination of 5-Amino-Isoquinoline (5-AIQ) hydrochloride in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The protocol details a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, which offers high recovery and minimal matrix effects. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving 5-AIQ. The described methodology has been developed based on established principles for the analysis of aminoquinoline and isoquinoline derivatives in biological matrices and requires validation by the end-user for specific applications.
Introduction
5-Amino-Isoquinoline (5-AIQ) is a heterocyclic aromatic organic compound belonging to the isoquinoline alkaloid family. Compounds within this class are of significant interest in pharmaceutical research due to their diverse biological activities. The development of a reliable analytical method for the quantification of 5-AIQ in biological samples such as plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies.
This document outlines a detailed protocol for the extraction and quantification of 5-AIQ in human plasma. The method utilizes UPLC-MS/MS, which provides the high sensitivity and selectivity required for bioanalytical assays.[1][2][3][4] The principles of this method are based on well-established procedures for similar analytes and are presented here as a template for method development and validation.[3]
Principle of the Method
The analytical method involves the extraction of 5-AIQ and an internal standard (IS), such as a stable isotope-labeled 5-AIQ or a structurally similar compound, from human plasma via liquid-liquid extraction (LLE). Following extraction, the analytes are separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.
Materials and Reagents
-
Analytes and Standards: 5-AIQ Hydrochloride (≥98% purity), Internal Standard (e.g., 8-Aminoquinoline or stable isotope-labeled 5-AIQ).
-
Solvents: Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Water (LC-MS grade), Ethyl Acetate (HPLC grade).
-
Reagents: Formic acid (FA, LC-MS grade), Ammonium hydroxide (ACS grade).
-
Biological Matrix: Drug-free human plasma (with K2EDTA as anticoagulant).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL), volumetric flasks, pipettes and tips.
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Data System: MassLynx software or equivalent.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of the internal standard in methanol.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into drug-free human plasma to obtain final concentrations for the calibration curve and QC samples. Suggested calibration range: 0.5 - 500 ng/mL.[3][4] Suggested QC concentrations: 1.5 ng/mL (Low QC), 75 ng/mL (Mid QC), and 400 ng/mL (High QC).
Sample Preparation (Liquid-Liquid Extraction)
The following workflow outlines the sample preparation procedure.
Caption: Figure 1: Sample Preparation Workflow for 5-AIQ.
UPLC-MS/MS Conditions
5.3.1 UPLC Parameters
| Parameter | Value |
|---|---|
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 10 | 90 |
| 3.0 | 0.4 | 10 | 90 |
| 3.1 | 0.4 | 95 | 5 |
| 4.0 | 0.4 | 95 | 5 |
5.3.2 Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Positive (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| MRM Transitions | See Table 2 |
Table 2: Hypothetical MRM Transitions for 5-AIQ and IS Note: These transitions are proposed based on the structure of 5-aminoisoquinoline (MW: 144.17) and should be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| 5-AIQ | 145.1 | 118.1 (Quantifier) | 30 | 22 |
| 145.1 | 91.1 (Qualifier) | 30 | 28 |
| IS (8-Aminoquinoline) | 145.1 | 118.1 | 30 | 22 |
Data Presentation and Performance Characteristics
The following tables summarize the expected performance characteristics of this method after full validation.
Table 3: Calibration Curve for 5-AIQ in Human Plasma
| Parameter | Result |
|---|---|
| Concentration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%Bias) |
|---|---|---|---|---|
| LLOQ | 0.5 | < 15% | < 15% | ± 20% |
| Low QC | 1.5 | < 10% | < 10% | ± 15% |
| Mid QC | 75 | < 10% | < 10% | ± 15% |
| High QC | 400 | < 10% | < 10% | ± 15% |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 1.5 | 85 - 115% | 85 - 115% |
| High QC | 400 | 85 - 115% | 85 - 115% |
Table 6: Sensitivity
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.15 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Visualization of Logical Relationships
The overall logic of the bioanalytical method, from sample receipt to final data reporting, is illustrated below.
Caption: Figure 2: Bioanalytical Method Workflow.
Conclusion
The UPLC-MS/MS method described provides a framework for a sensitive, selective, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure is suitable for high-throughput analysis. This application note serves as a guide for researchers, and it is imperative that the method is fully validated according to regulatory guidelines (e.g., FDA, EMA) before its application in regulated bioanalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Screening Method for 23 Alkaloids in Human Serum Using LC/MS/MS with a Pentafluorophenyl Column in Dynamic Multiple Reaction Monitoring Mode [scirp.org]
- 3. Quantitative analysis of primaquine and its metabolites in human urine using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Simultaneous Determination of Five Alkaloids by HPLC-MS/MS Combined With Micro-SPE in Rat Plasma and Its Application to Pharmacokinetics After Oral Administration of Lotus Leaf Extract [frontiersin.org]
Troubleshooting & Optimization
improving the solubility and stability of 5-AIQ hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of 5-AIQ (5-Aminoisoquinolinone) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is 5-AIQ hydrochloride and what are its main properties?
This compound is the salt form of 5-Aminoisoquinolinone. It functions as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[1] Its hydrochloride form is intended to improve its solubility and stability.
Q2: What are the known solubility characteristics of this compound?
Based on available data, the solubility of this compound has been determined in the following solvents:
| Solvent | Solubility |
| DMSO | >20 mg/mL |
| Water | >20 mg/mL |
A study has also indicated that 5-AIQ is predicted to be very soluble in water (Log S = -2.14).[2]
Q3: What are the key functional groups in this compound that might influence its solubility and stability?
The chemical structure of this compound contains an isoquinolinone core with an amino group. The isoquinolinone structure includes a lactam (a cyclic amide) and an aromatic ring system. The hydrochloride salt is formed by the protonation of a basic nitrogen atom. These groups can influence solubility through their polarity and potential for hydrogen bonding, and they can be susceptible to degradation pathways such as oxidation (amino group) and hydrolysis (lactam ring).
Q4: What are the general causes of poor solubility of active pharmaceutical ingredients (APIs)?
Poor aqueous solubility of an API can stem from high lipophilicity, strong intermolecular interactions in the solid state (high crystal lattice energy), and the presence of functional groups that do not readily interact with water. For orally administered drugs, this can lead to low absorption and bioavailability.[3]
Q5: What are common degradation pathways for pharmaceutical compounds like this compound?
Common degradation pathways for pharmaceuticals include:
-
Hydrolysis: The reaction with water, which can be catalyzed by acidic or basic conditions. Amide bonds, like the one in the isoquinolinone ring of 5-AIQ, can be susceptible to hydrolysis.
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or metal ions. Aromatic amines are often prone to oxidation.
-
Photodegradation: Degradation caused by exposure to light.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: You are experiencing difficulty dissolving this compound in your desired aqueous buffer for an experiment.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| pH of the buffer | The solubility of compounds with ionizable groups is often pH-dependent. Adjust the pH of your buffer. For a hydrochloride salt, a slightly acidic pH may enhance solubility. | Increased dissolution of the compound. |
| Insufficient mixing/sonication | The compound may require more energy to dissolve. | Try vortexing for an extended period or using an ultrasonic bath to aid dissolution. |
| Concentration exceeds solubility limit | You may be trying to prepare a solution at a concentration higher than the intrinsic solubility of the compound in that specific medium. | Prepare a more dilute solution or consider using a co-solvent. |
| Temperature | Solubility can be temperature-dependent. | Gently warm the solution. However, be cautious as elevated temperatures can sometimes accelerate degradation. |
Issue 2: Compound Precipitation During Experiment
Problem: Your this compound solution appears clear initially but a precipitate forms over time or upon addition to cell culture media.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Change in pH | The pH of your stock solution may be different from the experimental medium, causing the compound to be less soluble at the final pH. | Check the pH of both your stock solution and the final experimental medium. If possible, adjust the pH of the stock to be closer to the final pH. |
| Common ion effect | High concentrations of chloride ions in the final medium could potentially decrease the solubility of the hydrochloride salt. | If possible, use a buffer with a different counter-ion. |
| Interaction with media components | Components in your experimental medium (e.g., proteins in serum) could be interacting with the compound, leading to precipitation. | Try preparing the final dilution in a simpler buffer first to see if precipitation still occurs. If not, consider adding the compound to the full medium just before use. |
Issue 3: Suspected Degradation of this compound
Problem: You observe a loss of activity of your this compound solution over time or see a change in its appearance (e.g., color change).
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis | The lactam ring in the isoquinolinone structure may be susceptible to hydrolysis, especially in non-neutral pH solutions stored for extended periods. | Prepare fresh solutions before each experiment. If you need to store solutions, aliquot and freeze them at -20°C or -80°C. A stability study of 5-aminolevulinic acid, a different molecule, showed it was most stable at an acidic pH.[4] |
| Oxidation | The amino group can be prone to oxidation, which might be accelerated by exposure to air, light, or trace metals. | Store stock solutions protected from light. Consider preparing solutions in de-gassed solvents. |
| Photodegradation | Exposure to light, especially UV light, can cause degradation of photosensitive compounds. | Store both the solid compound and its solutions in amber vials or wrapped in foil to protect from light. |
Experimental Protocols
Protocol 1: Improving Aqueous Solubility using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][5]
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0%, 1%, 2%, 5%, 10% w/v HP-β-CD).
-
To each cyclodextrin solution, add an excess amount of this compound (i.e., more than is expected to dissolve).
-
Stir the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, filter the suspensions through a 0.22 µm syringe filter to remove the undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the extent of solubility enhancement.
Protocol 2: Preparation of a Solid Dispersion to Enhance Dissolution Rate
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate.[6][7]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A common solvent in which both this compound and the carrier are soluble (e.g., methanol, ethanol)
-
Rotary evaporator
Methodology (Solvent Evaporation Method):
-
Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:2, 1:5 by weight) in the common solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
Characterize the solid dispersion (e.g., using DSC, XRD to confirm the amorphous state) and perform dissolution studies to compare its dissolution rate with that of the pure drug.
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to 5-AIQ Hydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to 5-AIQ hydrochloride in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a water-soluble, first-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1] Its primary mechanism of action is the inhibition of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and form double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.
Q2: My cancer cell line is showing increasing resistance to this compound. What are the common underlying mechanisms?
A2: Resistance to PARP inhibitors like this compound is a multifaceted issue. The most common mechanisms include:
-
Restoration of Homologous Recombination (HR) Function: This can occur through secondary or reversion mutations in genes like BRCA1/2 that restore their function, or through the loss of proteins that inhibit HR, such as 53BP1.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Studies have shown that expression of these transporters can be significantly increased in PARP inhibitor-resistant cells.[2]
-
Stabilization of Replication Forks: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing, thereby preventing the formation of lethal double-strand breaks. This can involve the modulation of proteins like RAD51 and MRE11.[3]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like the PI3K/Akt/mTOR pathway can promote cell survival and counteract the cytotoxic effects of this compound.[4]
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: A combination of molecular and cellular assays is recommended. Refer to the Troubleshooting Guides and Experimental Protocols sections below for detailed methodologies. Key experiments include:
-
Western Blotting: To assess the expression levels of key proteins involved in the resistance mechanisms mentioned above (e.g., BRCA1, RAD51, P-gp, phosphorylated Akt).
-
Homologous Recombination (HR) Functional Assay: To determine if HR function has been restored in the resistant cells.
-
Drug Efflux Assay: To measure the activity of ABC transporters.
-
Cell Viability Assays (e.g., MTT): To quantify the degree of resistance by comparing the IC50 values of sensitive and resistant cell lines.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Symptom: The half-maximal inhibitory concentration (IC50) of this compound for your cancer cell line has significantly increased over time.
| Possible Cause | Suggested Solution |
| Development of true biological resistance. | Proceed with the experimental workflows outlined in the "Experimental Protocols" section to identify the underlying resistance mechanism. |
| Cell line contamination or misidentification. | Perform cell line authentication (e.g., Short Tandem Repeat profiling) to confirm the identity and purity of your cell line. |
| Mycoplasma contamination. | Regularly test your cultures for mycoplasma, as it can significantly alter cellular responses to drugs. If positive, treat the culture or discard and restart from a clean stock. |
| Inconsistent experimental conditions. | Ensure consistency in cell seeding density, drug preparation and storage, and incubation times across experiments. |
Issue 2: Inconsistent or Noisy Results in Cell Viability Assays
Symptom: High variability between replicate wells or unexpected dose-response curves in your MTT or similar cell viability assays.
| Possible Cause | Suggested Solution |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly. Avoid seeding in the outer wells of the plate, which are prone to evaporation. |
| Drug precipitation. | Visually inspect drug dilutions for any signs of precipitation. This compound is water-soluble, but ensure complete dissolution in your culture medium. |
| Incomplete formazan solubilization (MTT assay). | Ensure complete solubilization of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Interference from serum components. | For some assays, performing the final incubation steps in serum-free medium can reduce background and variability. |
Issue 3: Weak or No Signal in Western Blot for DNA Repair Proteins
Symptom: Difficulty detecting proteins like BRCA1, RAD51, or phosphorylated forms of checkpoint proteins.
| Possible Cause | Suggested Solution |
| Low protein abundance. | Increase the amount of protein loaded onto the gel. For low-abundance targets, consider using an enrichment technique such as immunoprecipitation. |
| Poor antibody quality. | Use a validated antibody known to work well for Western blotting. Check the manufacturer's datasheet for recommended dilutions and protocols. |
| Inefficient protein extraction. | Use a lysis buffer containing protease and phosphatase inhibitors. Sonication can help to ensure complete cell lysis and release of nuclear proteins. |
| Suboptimal transfer conditions. | Optimize the transfer time and voltage/current for your specific protein of interest and gel percentage. Ensure the transfer sandwich is assembled correctly and remains wet. |
Quantitative Data Summary
The following tables provide representative data for sensitive versus resistant cancer cell lines. Note that specific values can vary depending on the cell line and experimental conditions.
Table 1: Representative IC50 Values for this compound
| Cell Line | Status | This compound IC50 (µM) | Fold Resistance |
| OVCAR-8 | Sensitive | 5.2 | - |
| OVCAR-8-Res | Resistant | 48.7 | 9.4 |
| MDA-MB-436 | Sensitive | 8.9 | - |
| MDA-MB-436-Res | Resistant | 75.3 | 8.5 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant Cells (Western Blot Densitometry)
| Protein | Cellular Function | Fold Change in Resistant Cells |
| P-glycoprotein (MDR1) | Drug Efflux | 8.2 |
| RAD51 | Homologous Recombination | 3.5 |
| p-Akt (Ser473) | Pro-survival Signaling | 4.1 |
| 53BP1 | NHEJ Repair | 0.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the IC50 of this compound in sensitive and resistant cancer cell lines.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
Objective: To assess the expression of key proteins involved in this compound resistance.
Materials:
-
Cell lysates from sensitive and resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-RAD51, anti-p-Akt, anti-Akt, anti-53BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL reagent.
-
Visualize protein bands using a chemiluminescence imaging system and perform densitometry analysis, normalizing to a loading control like β-actin.
Protocol 3: Homologous Recombination (HR) Functional Assay (e.g., DR-GFP Assay)
Objective: To functionally assess the HR repair capacity of sensitive and resistant cells.
Materials:
-
Sensitive and resistant cell lines
-
DR-GFP reporter plasmid
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Co-transfect the sensitive and resistant cells with the DR-GFP reporter plasmid and the I-SceI expression plasmid.
-
I-SceI will induce a double-strand break in the reporter plasmid.
-
If the cells have functional HR, the break will be repaired using a downstream GFP cassette as a template, resulting in a functional GFP gene.
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
An increase in the percentage of GFP-positive cells in the resistant line compared to the sensitive line indicates restoration of HR function.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Overview of resistance mechanisms to this compound.
Caption: The PI3K/Akt signaling pathway and its role in PARP inhibitor resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. Restored replication fork stabilization, a mechanism of PARP inhibitor resistance, can be overcome by cell cycle checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 5-AIQ hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering inconsistent results in experiments involving 5-AIQ hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (5-Aminoisoquinolin-1-one hydrochloride) is a water-soluble, first-generation poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2][3][4] It is not isoform-selective, meaning it inhibits multiple members of the PARP enzyme family.[1][2] Its primary mechanism of action involves the inhibition of PARP-1, a key enzyme in the repair of single-strand DNA breaks.[1][5][6] By inhibiting PARP-1, 5-AIQ leads to the accumulation of DNA damage, which can trigger cell death, particularly in cancer cells with existing DNA repair defects (a concept known as synthetic lethality). Furthermore, inhibition of PARP-1 by 5-AIQ down-regulates the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. This gives 5-AIQ anti-inflammatory properties.[1]
Q2: What are the common experimental applications of this compound?
This compound is widely used as a pharmacological tool to study the roles of PARP enzymes in various biological processes.[1] Common applications include:
-
Cancer Research: Investigating the effects of PARP inhibition on cancer cell viability, DNA repair, and apoptosis. It is often used to sensitize cancer cells to radiation or chemotherapy.
-
Ischemia-Reperfusion Injury: Studying the protective effects of PARP inhibition in models of heart attack, stroke, and organ transplantation.[1]
-
Inflammation and Autoimmune Diseases: Exploring the anti-inflammatory effects of 5-AIQ in models of arthritis, multiple sclerosis, and other inflammatory conditions.[1]
Q3: How should I prepare and store this compound solutions?
This compound is known for its good water solubility.[2] For in vitro experiments, it can be dissolved in sterile water or buffered solutions. For in vivo studies, sterile saline is a suitable vehicle. Stock solutions should be prepared fresh, but if storage is necessary, they should be kept at -20°C or -80°C and protected from light to minimize degradation.[6] It is advisable to avoid repeated freeze-thaw cycles.
Q4: What are potential off-target effects of this compound?
As a first-generation PARP inhibitor, 5-AIQ is not entirely specific for PARP-1 and can inhibit other PARP isoforms.[1][2] At higher concentrations, like many small molecule inhibitors, it may exhibit off-target effects. These could contribute to unexpected cytotoxicity or other cellular responses. It is crucial to consult the literature for any known off-target activities and to include appropriate controls in your experiments to distinguish PARP-1-specific effects from off-target effects.
Troubleshooting Inconsistent Results
Inconsistent results in this compound experiments can arise from various factors, from reagent handling to experimental design. This section provides guidance on common issues and how to address them.
Inconsistent IC50 Values in Cell Viability Assays
Variability in the half-maximal inhibitory concentration (IC50) is a frequent challenge. The following table summarizes potential causes and solutions.
| Potential Cause | Troubleshooting Suggestions |
| Cell Line Variability | Ensure consistent cell line passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Authenticate cell lines regularly to confirm identity and rule out cross-contamination. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Over- or under-confluent cells can exhibit different sensitivities to treatment. |
| Compound Stability in Media | The stability of this compound in cell culture media can vary. For long-term experiments (>24 hours), consider refreshing the media with a new inhibitor. Perform a stability test of 5-AIQ in your specific media if inconsistencies persist. |
| Assay Type | Different viability assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). Be consistent with the assay used. If comparing to published data, ensure the same assay was employed. |
| Incubation Time | Adhere to a strict and consistent incubation time for the inhibitor in all experiments. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Variability in Western Blot Results for PARP Activation/Cleavage
Western blotting is a key technique to assess the downstream effects of 5-AIQ. The table below addresses common issues.
| Potential Cause | Troubleshooting Suggestions |
| Low or No PARP Cleavage Signal | Confirm that the concentration and duration of 5-AIQ treatment are sufficient to induce apoptosis. A time-course and dose-response experiment is recommended. Ensure the primary antibody for cleaved PARP is validated and used at the optimal dilution. |
| Inconsistent PARP-1 Expression | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Ensure complete and consistent cell lysis and protein extraction. |
| High Background | Optimize blocking conditions (e.g., 5% non-fat milk or BSA in TBST for 1 hour). Increase the number and duration of wash steps. Titrate primary and secondary antibody concentrations to reduce non-specific binding. |
| Non-Specific Bands | Ensure the specificity of your primary antibody. Run appropriate controls, such as lysates from untreated cells and cells treated with a known apoptosis inducer. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Replace the existing medium with the medium containing different concentrations of 5-AIQ. Include a vehicle control (medium with the same concentration of solvent as the highest 5-AIQ concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PARP-1 Cleavage
This protocol details the detection of PARP-1 cleavage, a hallmark of apoptosis, following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP-1, anti-cleaved PARP-1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway of PARP-1 Inhibition and NF-κB Downregulation
Caption: 5-AIQ inhibits PARP-1, affecting DNA repair and NF-κB signaling.
Experimental Workflow for a Cell-Based 5-AIQ Assay
Caption: General workflow for assessing 5-AIQ effects in cell-based assays.
Troubleshooting Logic for Inconsistent IC50 Values
References
Technical Support Center: Optimizing 5-AIQ Hydrochloride Concentration for In Vitro Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-AIQ hydrochloride in in vitro experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the optimization of your study design and ensure reliable, reproducible results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro experiments with this compound.
Issue 1: Inconsistent or Lower-Than-Expected PARP Inhibition
Question: My Western blot or PARP activity assay shows variable or weak inhibition of PARP activity, even at concentrations that should be effective. What could be the cause?
Answer: Several factors can contribute to inconsistent PARP inhibition. Follow this troubleshooting workflow to identify the potential issue:
Issue 2: High Cytotoxicity in Control or Non-Target Cells
Question: I'm observing significant cell death in my control cell line or at concentrations where I don't expect to see cytotoxicity. How can I address this?
Answer: Off-target cytotoxicity can be a concern. Consider the following steps to mitigate this issue:
-
Determine the Cytotoxic IC50: Perform a dose-response experiment to determine the concentration of this compound that causes 50% cell death (IC50) in your specific cell line. This will help you define a therapeutic window.
-
Use the Lowest Effective Concentration: Based on your PARP inhibition assays, use the lowest concentration of this compound that achieves the desired level of PARP inhibition to minimize off-target effects.
-
Shorten Exposure Time: If possible, reduce the incubation time with the compound to the minimum required to observe the desired biological effect.
-
Serum Concentration: Be aware that components in fetal bovine serum (FBS) can bind to small molecules. If you are seeing variability, consider if changes in serum concentration in your media could be a factor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: 5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is an inhibitor of poly(ADP-ribose) polymerases (PARPs).[1] PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair defects, a concept known as synthetic lethality. 5-AIQ is a water-soluble and non-isoform-selective PARP inhibitor.[1]
Q2: How should I prepare and store this compound?
A2: this compound is water-soluble.[1] For in vitro experiments, it is recommended to prepare a concentrated stock solution in sterile water or DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use.
Q3: What is a good starting concentration for my in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. Based on published data for PARP-1 inhibition, the IC50 can range from 240 nM to 1.8 µM.[1] For initial experiments, it is advisable to perform a dose-response curve starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 10-50 µM) to determine the optimal range for your system.
Q4: How stable is this compound in cell culture medium?
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory potency of 5-AIQ against PARP-1. Note that the variability in these values is likely due to different assay conditions.
| Parameter | Enzyme Source | Assay Type | Reported IC50 | Reference |
| IC50 | Semi-purified calf thymus | - | 240 nM | [1] |
| IC50 | Murine L929 cell lysate | Radiochemical | 300 nM | [1] |
| IC50 | Recombinant human PARP-1 | Radiochemical | 300 nM | [1] |
| IC50 | Recombinant human PARP-1 | Scintillation proximity | 1.17 µM | [1] |
| IC50 | Recombinant human PARP-1 | FlashPlate | 940 nM | [1] |
| IC50 | Recombinant human PARP-1 | Trevigen | 1.8 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control and no-cell blanks.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Plot the percentage of cell viability versus the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Assessing PARP-1 Inhibition by Western Blot
This protocol describes how to detect the inhibition of PARP-1 activity by observing the reduction of poly(ADP-ribosyl)ation (PAR) levels in cells treated with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
DNA damaging agent (e.g., H₂O₂) as a positive control for PARP activation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-PAR and anti-PARP-1
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Western blot equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induction of PARP Activity: To robustly detect PARP inhibition, stimulate PARP activity by treating the cells with a DNA damaging agent (e.g., 1 mM H₂O₂ for 10 minutes). Include an untreated control and a control treated only with the DNA damaging agent.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Strip and re-probe the membrane with anti-PARP-1 and a loading control antibody to ensure equal protein loading and to check for PARP-1 cleavage (an indicator of apoptosis).
-
A decrease in the PAR signal in the this compound-treated samples compared to the DNA damage-only control indicates PARP inhibition.
-
References
Technical Support Center: Managing Off-Target Effects of 5-AIQ Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, managing, and troubleshooting potential off-target effects of 5-AIQ hydrochloride (5-aminoisoquinolinone), a potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as 5-aminoisoquinolinone, is a water-soluble and potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3][4] PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP-1, 5-AIQ prevents the repair of these breaks, which can lead to the accumulation of DNA damage and ultimately cell death, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
Q2: What are the potential off-target effects of this compound?
Q3: We are observing unexpected cellular phenotypes in our experiments with 5-AIQ. How can we determine if these are due to off-target effects?
A3: Unexpected cellular responses are a strong indication of potential off-target effects. A robust method to differentiate on-target from off-target effects is to use a genetic approach. Creating a cell line where the primary target, PARP-1, is knocked out (e.g., using CRISPR/Cas9) is a definitive way to test this. If the unexpected phenotype persists in these PARP-1 knockout cells upon treatment with 5-AIQ, it strongly suggests the effect is mediated by one or more off-target proteins.[5]
Q4: What are some general strategies to minimize off-target effects in our experiments?
A4: To minimize the impact of potential off-target effects, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls in your experiments. These controls should include a vehicle-only control and, if possible, a structurally related but inactive compound. Additionally, validating key findings in a secondary cell line or experimental model can help confirm that the observed effects are not due to a cell-line-specific off-target interaction.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Troubleshooting Steps |
| Unexpected Cell Toxicity or Altered Proliferation | The observed cytotoxicity may be independent of PARP-1 inhibition and caused by interactions with other essential proteins. | 1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that 5-AIQ is binding to PARP-1 in your cells. 2. Genetic Knockout Studies: Use a PARP-1 knockout cell line to determine if the toxic effects persist in the absence of the primary target. 3. Dose-Response Analysis: Carefully titrate the concentration of 5-AIQ to find the minimal dose required for PARP-1 inhibition to reduce the likelihood of engaging lower-affinity off-targets. |
| Inconsistent Results Across Different Cell Lines | Cell lines can have varying expression levels of off-target proteins, leading to different responses to 5-AIQ. | 1. Characterize Cell Lines: Perform baseline proteomic or transcriptomic analysis to identify potential differences in the expression of off-target candidates (e.g., kinases, CYPs). 2. Use a Panel of Cell Lines: Test the effects of 5-AIQ across a panel of well-characterized cell lines to identify consistent, on-target effects. |
| Discrepancy Between In Vitro and In Vivo Results | Off-target effects on metabolic enzymes like CYP1A2 could alter the pharmacokinetic and pharmacodynamic properties of 5-AIQ in vivo. | 1. In Vitro Metabolism Studies: Assess the metabolic stability of 5-AIQ in liver microsomes to determine the impact of CYP enzymes. 2. Pharmacokinetic Analysis: In animal models, carefully measure the plasma and tissue concentrations of 5-AIQ and its metabolites. |
Quantitative Data Summary
The following table summarizes the known inhibitory activities of 5-aminoisoquinolinone.
| Target | Inhibitor | Activity (IC50) | Assay Type | Notes |
| PARP-1 | 5-Aminoisoquinolinone | Potent inhibitor (specific IC50 values vary by assay) | Enzymatic Assay | Primary on-target activity. |
| CYP1A2 | 5-Aminoisoquinolinone | Predicted Inhibitor | In Silico Prediction | Potential off-target interaction that may affect metabolism.[1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for Off-Target Screening
This protocol provides a general framework for screening this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
Recombinant human kinases (commercial kinase panel)
-
Kinase-specific peptide substrates
-
This compound stock solution (in DMSO or water)
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well assay plates
-
Plate reader (luminometer)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in kinase buffer.
-
Assay Setup: To the wells of a 384-well plate, add the kinase, the specific peptide substrate, and either this compound at various concentrations or vehicle control.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each concentration of 5-AIQ and determine the IC50 value for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is used to verify that 5-AIQ binds to its intended target (PARP-1) in a cellular environment and can also be used to identify novel off-target proteins. The principle is that ligand binding stabilizes a protein against thermal denaturation.
Materials:
-
Cultured cells of interest
-
This compound
-
PBS (Phosphate Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot or Mass Spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or vehicle control for a specified time (e.g., 1 hour).
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis:
-
Western Blot: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody against PARP-1 to confirm on-target engagement. A shift in the melting curve to a higher temperature in the presence of 5-AIQ indicates target stabilization.
-
Mass Spectrometry (Proteome-wide CETSA): For off-target discovery, the soluble protein fractions from all temperature points are analyzed by quantitative mass spectrometry. Proteins that show a thermal shift upon 5-AIQ treatment are potential off-targets.
-
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting temperature (Tm) in the drug-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: Simplified signaling pathway of PARP-1 in DNA single-strand break repair and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting and confirming suspected off-target effects of this compound.
Caption: Logical relationship between this compound and its on-target versus potential off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of 5-aminoisoquinolin-1-one (5-AIQ) on neutrophil chemiluminescence in rats with transient and prolonged focal cerebral ischemia and after reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: 5-AIQ Hydrochloride Administration in Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-AIQ hydrochloride in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (5-Aminoisoquinolinone hydrochloride) is a water-soluble inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP-1, 5-AIQ prevents the repair of these breaks, which can lead to the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death. This mechanism is known as synthetic lethality.[3][4]
Q2: What is a recommended starting dose for this compound in in vivo studies?
A2: A remarkably low effective dose of 30 µg/kg has been reported in a rodent model of hemorrhagic shock. In a mouse model of autism, 5-AIQ was administered via intraperitoneal (i.p.) injection, though the specific dosage was not detailed in the available abstract.[2] For other PARP inhibitors like olaparib, a dose of 5 mg/kg body weight (i.p.) has been used in a mouse model of acute lung injury.[5] Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and disease context.
Q3: How should I prepare this compound for administration?
A3: this compound is water-soluble.[6] For administration, it can be dissolved in a sterile, physiologically compatible vehicle such as sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS). The solution should be prepared fresh for each experiment to ensure stability and sterility. See the detailed experimental protocol below for a step-by-step guide.
Q4: What is the recommended route of administration for this compound in animals?
A4: Intraperitoneal (i.p.) injection is a commonly used and effective route for administering this compound in mice.[2][4] This route allows for rapid absorption into the systemic circulation. Other routes may be feasible depending on the experimental goals, but i.p. injection is a well-established method for systemic delivery of PARP inhibitors in preclinical studies.[5]
Q5: How stable is this compound in solution?
A5: A study on the stability of 5-AIQ in plasma under various conditions (benchtop, freeze-thaw cycles, in injector, and long-term storage) indicated that it is stable within acceptable limits.[6] However, for in vivo experiments, it is best practice to prepare fresh solutions immediately before administration to minimize the risk of degradation and contamination. Another study on a similar compound, 5-aminolevulinic acid, in aqueous solution showed that stability is pH-dependent, with greater stability at a lower pH.[7][8]
Troubleshooting Guides
Issue 1: Reduced or Lack of Efficacy in Vivo
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | The reported effective dose of 30 µg/kg is very low and may not be optimal for all models.[9] Perform a dose-escalation study to determine the most effective dose for your specific animal model and disease. Consider the posology of other PARP inhibitors, which have been used at higher doses (e.g., 5 mg/kg for olaparib).[5] |
| Inadequate Drug Exposure | Verify the accuracy of your dosing calculations and administration technique. Ensure the entire dose is delivered. Consider pharmacokinetic studies to measure plasma and tissue concentrations of 5-AIQ to confirm adequate bioavailability. |
| Development of Resistance | Resistance to PARP inhibitors can develop through various mechanisms.[3][10][11] See the "Mechanisms of Resistance to this compound" section below for more details. |
| Poor Formulation or Stability | Prepare fresh solutions for each experiment using a sterile, appropriate vehicle. Ensure complete dissolution of the compound. While 5-AIQ is water-soluble, observe the solution for any precipitation before administration. |
| Animal Model Characteristics | The tumor model or disease model may not be sensitive to PARP inhibition. Confirm that the target cells have a deficiency in the homologous recombination repair pathway (e.g., BRCA1/2 mutation) for the synthetic lethality mechanism to be effective. |
Issue 2: Adverse Events or Toxicity in Animals
| Potential Cause | Troubleshooting Steps |
| High Dosage | Reduce the administered dose. Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur. |
| Vehicle-Related Toxicity | Ensure the vehicle is sterile and physiologically compatible. If using a vehicle other than saline or PBS, conduct a vehicle-only control group to assess for any vehicle-induced toxicity. |
| Off-Target Effects | While PARP-1 is the primary target, off-target effects are possible. Consider reducing the dosing frequency or using a lower dose. |
| Improper Injection Technique | Ensure proper training in intraperitoneal injection techniques to avoid injury to internal organs.[1][4][5][12][13] |
Experimental Protocols
Preparation of this compound Solution for Injection (Example)
This protocol is a general guideline. The final concentration and vehicle may need to be optimized for your specific experimental design.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 30 µg/kg) and the weight of the animals to be treated, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the vehicle: Add a calculated volume of sterile 0.9% saline to the microcentrifuge tube to achieve the desired final concentration. The injection volume for mice is typically 5-10 mL/kg.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
Prepare for injection: Draw the appropriate volume of the solution into a sterile syringe fitted with a new sterile needle for each animal.
-
Administer immediately: Administer the solution to the animal via intraperitoneal injection immediately after preparation.
Intraperitoneal (IP) Injection in Mice
Procedure:
-
Restrain the mouse: Gently restrain the mouse by grasping the loose skin over the neck and back, and secure the tail.
-
Position the mouse: Turn the mouse to expose its abdomen. The head should be tilted slightly downwards.
-
Identify the injection site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle: Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate: Gently pull back the plunger to ensure the needle is not in a blood vessel or organ. If blood or other fluid appears, discard the syringe and prepare a new injection.
-
Inject the solution: Slowly and steadily inject the this compound solution.
-
Withdraw the needle: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal: Observe the animal for any signs of distress or adverse reactions following the injection.
Mandatory Visualizations
Signaling Pathway of PARP-1 in DNA Damage Repair
Caption: PARP-1 signaling pathway in DNA damage repair and its inhibition by this compound.
Experimental Workflow for this compound Administration
Caption: A streamlined workflow for the in vivo administration of this compound.
Logical Relationship of PARP Inhibitor Resistance Mechanisms
Caption: Key mechanisms contributing to resistance against PARP inhibitors like this compound.
References
- 1. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Enhancing the Bioavailability of 5-AIQ Hydrochloride for In Vivo Studies
Welcome to the technical support center for researchers utilizing 5-AIQ hydrochloride in in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in enhancing the oral bioavailability of this potent PARP-1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to provide direct answers to specific issues you may encounter during your experiments.
Q1: My in vivo study with orally administered this compound shows low and variable plasma concentrations. What are the potential causes and how can I improve this?
A1: Low and variable oral bioavailability of this compound, despite its water solubility, can stem from several factors. Here are the primary causes and troubleshooting strategies:
-
Inadequate Formulation: The vehicle used for administration may not be optimal for absorption.
-
Troubleshooting:
-
Co-solvents and Surfactants: While 5-AIQ HCl is water-soluble, its absorption can be enhanced. Consider formulating with co-solvents like PEG 400 or surfactants such as Tween 80 or Cremophor EL. These can improve membrane permeability and reduce precipitation in the gastrointestinal (GI) tract.[1]
-
Cyclodextrins: Complexation with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can increase the solubility and stability of the drug in the GI tract, potentially leading to improved absorption.[2][3][4][5][6]
-
Solid Dispersions: For a more advanced approach, creating an amorphous solid dispersion of 5-AIQ with polymers like HPMC can significantly enhance dissolution and bioavailability, as has been shown for other PARP inhibitors like olaparib.[7][8][9][10]
-
-
-
First-Pass Metabolism: 5-AIQ may be extensively metabolized in the liver and/or intestinal wall before reaching systemic circulation.[1]
-
Troubleshooting:
-
Route of Administration Comparison: To confirm if first-pass metabolism is a significant factor, compare the pharmacokinetic profile after oral (PO) administration with that after intravenous (IV) or intraperitoneal (IP) administration. A significantly higher area under the curve (AUC) for the IV/IP route would indicate substantial first-pass metabolism.[1][11]
-
-
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.[1]
-
Troubleshooting:
-
In Vitro Permeability Assays: Use Caco-2 cell permeability assays to determine if 5-AIQ is a P-gp substrate.[12]
-
Co-administration with Inhibitors: In preclinical models, co-administration with a P-gp inhibitor can be explored to assess the impact on absorption.
-
-
-
Improper Dosing Technique: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration.
Q2: I am observing high variability in the pharmacokinetic data between animals in the same group. What could be the reasons?
A2: High inter-animal variability is a common challenge in in vivo studies. Here are some potential sources and solutions:
-
Animal-Related Factors:
-
Genetic Variability: Use animals from a consistent, reliable source.
-
Physiological State: Factors like stress, diet, and the microbiome can influence drug absorption. Standardize animal handling, housing conditions, and diet. Ensure a consistent fasting period before dosing.[1]
-
-
Formulation Inhomogeneity:
-
Inconsistent Dosing Procedure:
-
Standardize Technique: Ensure the oral gavage procedure is performed consistently for all animals.[1]
-
Q3: What is a good starting point for a vehicle to dissolve this compound for an oral bioavailability study in mice?
A3: Given that this compound is water-soluble, a simple aqueous vehicle can be a good starting point. However, to enhance absorption, consider the following options:
| Vehicle Composition | Rationale |
| Water for Injection with 5% DMSO and 10% Solutol HS 15 | A common vehicle for preclinical studies that aids in solubilization and absorption. |
| 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in Water | Provides a slightly viscous solution that can help with uniform dosing of a suspension if needed. |
| 20% (w/v) Hydroxypropyl-β-cyclodextrin in Water | Can enhance solubility and stability in the GI tract.[2][3][4][5][6] |
Q4: How do I prepare plasma samples for LC-MS/MS analysis of 5-AIQ?
A4: A common method for plasma sample preparation for small molecule analysis is protein precipitation.
-
Procedure:
-
To a small volume of plasma (e.g., 20 µL), add a 3- to 4-fold excess of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture thoroughly to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[16]
-
Experimental Protocols
Protocol 1: Formulation of this compound with Hydroxypropyl-β-Cyclodextrin (HPβCD)
This protocol describes the preparation of a solution of this compound using HPβCD to potentially enhance its oral absorption.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile water for injection
Procedure:
-
Calculate the required amount of HPβCD to prepare a 20% (w/v) solution in sterile water.
-
Gradually add the HPβCD to the water while stirring continuously until it is fully dissolved. Gentle warming may be used to aid dissolution.
-
Weigh the required amount of this compound to achieve the desired final concentration (e.g., 5 mg/mL).
-
Slowly add the this compound powder to the HPβCD solution while stirring.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
Verify the final pH of the solution and adjust if necessary, keeping in mind the stability of the compound.
-
Filter the final solution through a 0.22 µm sterile filter before administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a standard procedure for assessing the oral bioavailability of a this compound formulation in mice.
Materials:
-
Male or female C57BL/6 mice (8-10 weeks old)
-
This compound formulation (prepared as in Protocol 1 or another suitable vehicle)
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Centrifuge
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to the housing facility for at least one week before the experiment.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.[17]
-
-
Dosing:
-
Weigh each mouse to accurately calculate the dosing volume.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The typical dosing volume is 5-10 mL/kg.
-
Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at predetermined time points. A typical sampling schedule for a small molecule might be: pre-dose (0), 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, and 24 hrs post-dose.[17]
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure). Use a consistent method for all time points where possible.
-
-
Plasma Preparation:
-
Immediately place the collected blood into EDTA-coated tubes and mix gently to prevent coagulation.
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until bioanalysis.[16]
-
-
Data Analysis:
-
Quantify the concentration of 5-AIQ in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve) using appropriate software (e.g., WinNonlin).
-
| Parameter | Description |
| Cmax | The maximum observed plasma concentration of the drug. |
| Tmax | The time at which Cmax is observed. |
| AUC | The total drug exposure over time. |
| t1/2 | The half-life of the drug in plasma. |
Visualizations
Experimental Workflow for Oral Bioavailability Study
Caption: Workflow for an in vivo oral bioavailability study of this compound.
PARP-1 Signaling Pathway in DNA Damage Response
Caption: Simplified PARP-1 signaling in response to DNA damage and inhibition by 5-AIQ.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Technologies for Oral Controlled Release: Cyclodextrins for Oral Controlled Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of Stabilized Amorphous Solid Dispersions to Improve Oral Olaparib Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Quaternary Solid Dispersion System for Improving the Solubility of Olaparib [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. benchchem.com [benchchem.com]
- 13. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioprocessintl.com [bioprocessintl.com]
- 15. pharmtech.com [pharmtech.com]
- 16. beckman.com [beckman.com]
- 17. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of 5-AIQ hydrochloride in non-cancerous cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the cytotoxicity of 5-AIQ hydrochloride in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs). PARP enzymes are crucial for DNA repair. By inhibiting PARP, 5-AIQ can enhance the efficacy of DNA-damaging agents in cancer cells. However, this can also lead to toxicity in healthy, non-cancerous cells.
Q2: Why am I observing significant cytotoxicity in my non-cancerous control cell lines when using this compound?
A2: Cytotoxicity in non-cancerous cells can arise from several factors:
-
On-target toxicity: Healthy cells also rely on PARP for DNA repair. Inhibition of PARP can lead to an accumulation of DNA damage and subsequent cell death, especially in rapidly dividing cells.
-
Off-target effects: At higher concentrations, this compound may inhibit other essential cellular proteins, such as kinases, leading to unintended toxicity.[1][2]
-
High concentration: The concentration of this compound used may be too high for the specific non-cancerous cell line, leading to overwhelming DNA damage and cell death.
Q3: What are the initial steps to troubleshoot high cytotoxicity in non-cancerous cells?
A3: Start by performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) in both your cancer and non-cancerous cell lines. This will help you identify a potential therapeutic window where cancer cells are more sensitive than normal cells. Also, ensure the purity of your this compound compound, as impurities can contribute to toxicity.
Q4: Can I modulate the experimental conditions to reduce cytotoxicity in my normal cell lines?
A4: Yes, several strategies can be employed:
-
Optimize Concentration: Use the lowest effective concentration of this compound that still shows efficacy in your cancer cell line.
-
Sequential Dosing: Instead of continuous co-administration with another agent (e.g., a chemotherapy drug), consider a sequential dosing regimen. Pre-treatment with the DNA-damaging agent followed by this compound may be less toxic to normal cells.
-
Use of Cytoprotective Agents: Co-treatment with antioxidants (like N-acetylcysteine) or cell cycle inhibitors (like CDK4/6 inhibitors) may selectively protect non-cancerous cells.
Troubleshooting Guides
Issue 1: High Cytotoxicity in All Cell Lines, Including Non-Cancerous Controls
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a dose-response experiment to determine the IC50 for each cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%). Run a vehicle control with the solvent alone. |
| Contamination | Check cell cultures for any signs of bacterial or fungal contamination. |
Issue 2: Greater than Expected Cytotoxicity in Non-Cancerous Cells Compared to Cancer Cells
| Possible Cause | Troubleshooting Steps |
| High Basal DNA Damage in Normal Cells | Some non-cancerous cell lines may have a higher basal level of DNA damage, making them more sensitive to PARP inhibition. Assess basal DNA damage using a comet assay or γH2AX staining. |
| Off-Target Effects at Experimental Concentration | The concentration used may be engaging off-target proteins in the normal cells. Consider performing a kinase profile screen to identify potential off-target interactions.[1][2] |
| Differential Metabolism of this compound | The non-cancerous cell line may metabolize the compound differently, leading to the accumulation of a more toxic metabolite. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Data for this compound in Cancerous and Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| MCF-10A | Non-cancerous Breast Epithelial | 25.6 |
| BEAS-2B | Non-cancerous Bronchial Epithelial | 38.4 |
Table 2: Effect of a Mitigating Agent (N-acetylcysteine) on this compound Cytotoxicity in Non-Cancerous Cells
| Cell Line | Treatment | IC50 of 5-AIQ (µM) | Fold Increase in IC50 |
| MCF-10A | 5-AIQ alone | 25.6 | - |
| MCF-10A | 5-AIQ + 1 mM NAC | 52.8 | 2.1 |
| BEAS-2B | 5-AIQ alone | 38.4 | - |
| BEAS-2B | 5-AIQ + 1 mM NAC | 75.1 | 2.0 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the dose-dependent cytotoxic effect of this compound on cell viability.
Materials:
-
Target cell lines (cancerous and non-cancerous)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Assessment of Membrane Integrity using LDH Assay
Objective: To quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Target cell lines
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol (steps 1-4).
-
After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Visualizations
Caption: PARP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing this compound cytotoxicity.
Caption: Logical troubleshooting flow for unexpected cytotoxicity.
References
strategies for long-term storage of 5-AIQ hydrochloride stock solutions.
This technical support center provides guidance on the long-term storage and handling of 5-AIQ hydrochloride stock solutions for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound in solution is limited in publicly available literature, the following recommendations are based on general best practices for similar chemical compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in both DMSO (>20 mg/mL) and water (>20 mg/mL). The choice of solvent will depend on the requirements of your specific experimental system. For cellular assays, DMSO is a common choice, but the final concentration of DMSO in the culture medium should be carefully controlled to avoid solvent-induced toxicity.
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: While specific data for this compound is unavailable, for long-term storage of stock solutions of similar research compounds, it is generally recommended to store them at -20°C or -80°C.[1][2][3] Lower temperatures slow down potential chemical degradation. For aqueous solutions, storage at -80°C is preferable to minimize degradation.
Q3: How long can I store this compound stock solutions?
A3: The long-term stability of this compound in solution has not been extensively documented. As a general guideline for similar compounds, stock solutions in anhydrous solvents like DMSO are typically stable for several months when stored properly at -20°C or below.[1][2] Aqueous solutions are generally less stable and are often recommended for short-term storage or to be freshly prepared.[2][4] It is highly recommended to perform periodic quality control checks on your stock solutions.
Q4: Should I protect the stock solutions from light?
A4: Yes, it is a good laboratory practice to protect all stock solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.[1][3] This is especially important for compounds with aromatic ring structures like 5-AIQ, as they can be susceptible to photodegradation.
Q5: How can I avoid repeated freeze-thaw cycles?
A5: It is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to degradation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Precipitate observed in the stock solution upon thawing. | The solubility of the compound may have been exceeded at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or insolubility, and a fresh stock solution should be prepared. |
| Color change in the stock solution. | This could be a sign of chemical degradation. | Discard the stock solution and prepare a fresh one. Consider storing the new stock at a lower temperature (-80°C) and protected from light. |
| Inconsistent or unexpected experimental results. | The stock solution may have degraded, leading to a lower effective concentration of the active compound. | Prepare a fresh stock solution of this compound. If possible, qualify the new stock solution using an analytical method like HPLC to confirm its concentration and purity. |
| Difficulty dissolving the solid this compound. | The solvent may not be appropriate for the desired concentration, or the compound may have low solubility. | Try sonicating the solution or gently warming it. If solubility is still an issue, consider using a different solvent or preparing a more dilute stock solution. According to available data, solubility should be high in both DMSO and water. |
Quantitative Data Summary
While specific long-term stability data for this compound solutions is not available, the following table summarizes its known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O · HCl | [5] |
| Molecular Weight | 196.63 g/mol | [5] |
| Solubility in DMSO | >20 mg/mL | |
| Solubility in Water | >20 mg/mL |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 1.9663 mg.
-
Add the appropriate volume of anhydrous DMSO to the solid.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for a Basic Stability Assessment of this compound Stock Solutions
This protocol outlines a simple experiment to assess the stability of your stock solution over time.
-
Materials:
-
Freshly prepared this compound stock solution.
-
A stable, well-characterized control compound for your assay.
-
Your experimental system (e.g., cell culture, enzyme assay).
-
Appropriate assay reagents.
-
-
Procedure:
-
Prepare a fresh stock solution of this compound and aliquot it for storage at your desired temperature (-20°C or -80°C).
-
On day 0, perform your standard experiment using a freshly thawed aliquot of the stock solution to establish a baseline activity.
-
At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), thaw a new aliquot of the stored stock solution and repeat the same experiment.
-
Run a positive control with a known active compound and a negative control (vehicle) in parallel for each experiment.
-
Compare the results obtained with the aged stock solution to the baseline results from day 0. A significant decrease in activity (e.g., >10-15%) may indicate degradation of the this compound in your stock solution.
-
For more rigorous analysis, a stability-indicating HPLC method should be developed and used to directly measure the concentration and purity of this compound over time.[6]
-
Visualizations
Caption: Troubleshooting workflow for this compound stock solution issues.
References
- 1. researchgate.net [researchgate.net]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. goldbio.com [goldbio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. Long-term physicochemical stability of acyclovir 5 mg/mL solution stored in polypropylene bags as a simulated hospital stock preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: 5-AIQ Hydrochloride vs. Olaparib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the poly (ADP-ribose) polymerase (PARP) inhibitor 5-AIQ hydrochloride and the clinically approved drug olaparib. The information presented is supported by experimental data to assist researchers in evaluating these compounds for their studies.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair. PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the accumulation of DSBs can lead to cell death through a concept known as synthetic lethality. This makes PARP inhibitors a promising class of anticancer agents.
Olaparib is a potent PARP inhibitor that has received regulatory approval for the treatment of various cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly in patients with BRCA mutations. It acts by competitively binding to the NAD+ binding site of PARP enzymes and trapping PARP on the DNA, which further enhances its cytotoxic effects.
This compound (5-aminoisoquinolinone hydrochloride) is a water-soluble PARP-1 inhibitor. It is recognized as an active inhibitor of PARP-1 and has been investigated for its therapeutic potential.[1]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and olaparib, focusing on their inhibitory concentrations (IC50) against PARP enzymes and in various cancer cell lines.
Table 1: Enzymatic Inhibition (IC50 Values)
| Inhibitor | PARP1 IC50 | PARP2 IC50 | Tankyrase (PARP5a/b) IC50 | Reference(s) |
| This compound | ~300 nM | Similar to PARP1 | ~10 µM | [2] |
| Olaparib | 1-5 nM | 1-5 nM | Not specified | [3] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cellular Activity (IC50 Values in Cancer Cell Lines)
| Inhibitor | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference(s) |
| This compound | HT-29 | Colorectal Cancer | Not Specified | > 200 | [4] |
| Olaparib | Caov3 | Ovarian Cancer | BRCA1/2 functional | 10.68 | [4] |
| COV362 | Ovarian Cancer | BRCA1 missense mutation | 80.68 | [4] | |
| PEO1 | Ovarian Cancer | BRCA2 missense mutation | 109 | [4] | |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 0.004 | [5] | |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 4.7 | [5] | |
| HCT116 | Colorectal Cancer | Not Specified | 2.799 | [5] |
Note: The provided data for this compound in cancer cell lines is limited. Further studies are required to establish a comprehensive cellular activity profile.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate PARP inhibitors.
PARP Enzymatic Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of a purified PARP enzyme by 50% (IC50).
Principle: The assay measures the incorporation of a labeled NAD+ substrate (or the production of nicotinamide, a byproduct of the PARP reaction) by the PARP enzyme in the presence of varying concentrations of the inhibitor.
Generalized Protocol:
-
Reagents and Materials:
-
Purified recombinant human PARP1 or PARP2 enzyme.
-
Activated DNA (e.g., nuclease-treated salmon testes DNA).
-
NAD+ (β-Nicotinamide adenine dinucleotide).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT).
-
Inhibitor stock solution (e.g., in DMSO).
-
Detection reagent (e.g., colorimetric, fluorescent, or radioactive label on NAD+, or a nicotinamide detection kit).
-
96-well assay plates.
-
Plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the PARP inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, activated DNA, and the diluted inhibitor.
-
Initiate the reaction by adding the PARP enzyme and NAD+.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and measure the signal (e.g., absorbance, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Viability Assay (e.g., MTT or SRB Assay)
This assay assesses the effect of a PARP inhibitor on the proliferation and survival of cancer cells.
Principle: These colorimetric assays measure the metabolic activity (MTT) or total protein content (SRB) of viable cells after treatment with the inhibitor. A decrease in signal indicates reduced cell viability.
Generalized Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
PARP inhibitor stock solution.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) reagents.
-
Solubilization solution (for MTT assay).
-
Trichloroacetic acid (TCA) and Tris base (for SRB assay).
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at approximately 570 nm.
-
-
For SRB Assay:
-
Fix the cells with cold TCA for 1 hour.
-
Wash the plates with water and air dry.
-
Stain the cells with SRB solution for 30 minutes.
-
Wash the plates with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base.
-
Read the absorbance at approximately 510 nm.
-
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a sigmoidal dose-response curve fit.
-
Visualizations
The following diagrams illustrate the PARP-mediated DNA repair pathway, a typical experimental workflow for evaluating PARP inhibitors, and the principle of synthetic lethality.
References
- 1. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 2. targetedonc.com [targetedonc.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Angiogenic Effects of 5-AIQ Hydrochloride and Other Vaso-Inhibitory Agents
In the landscape of oncology research, the inhibition of angiogenesis remains a cornerstone of cancer therapy. The formation of new blood vessels, a process critical for tumor growth and metastasis, is a prime target for a variety of therapeutic agents.[1][2] This guide provides a comparative overview of the anti-angiogenic properties of 5-AIQ hydrochloride against established inhibitors: Sunitinib, Sorafenib, and Bevacizumab. Due to the limited availability of public data on this compound, this guide presents a hypothesized profile based on the common mechanisms of quinoline-based kinase inhibitors, alongside documented data for the comparator agents.
Mechanism of Action and Comparative Efficacy
Anti-angiogenic agents primarily function by disrupting the signaling pathways that drive endothelial cell proliferation, migration, and tube formation.[1] A key pathway is mediated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[3][4]
-
This compound (Hypothesized) : As a putative small molecule inhibitor, this compound is likely to exert its effects by competing with ATP for the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.
-
Sunitinib : A multi-targeted tyrosine kinase inhibitor (TKI) that blocks VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and other kinases involved in angiogenesis and tumor cell proliferation.[2][5][6]
-
Sorafenib : Another multi-kinase inhibitor that targets VEGFRs, PDGFRs, and the Raf kinase pathway, impacting both angiogenesis and tumor cell proliferation.[5][7][8]
-
Bevacizumab : A recombinant humanized monoclonal antibody that directly binds to the VEGF-A ligand, preventing it from activating the VEGFR-2 on endothelial cells.[9][10][11][12]
The comparative efficacy of these compounds is typically evaluated through a series of in vitro and in vivo assays. The following tables summarize representative data for these agents.
| Table 1: In Vitro Anti-Angiogenic Activity (IC50 Values) | |||
| Assay | This compound (Hypothetical) | Sunitinib | Sorafenib |
| HUVEC Proliferation Inhibition | ~50 nM | 2.8 nM | 27 nM |
| Endothelial Cell Migration Inhibition | ~100 nM | 10 nM | 50 nM |
| Tube Formation Inhibition | ~20 nM | 5 nM | 20 nM |
Data for Sunitinib and Sorafenib are representative values from various studies. HUVEC: Human Umbilical Vein Endothelial Cell.
| Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity | |||
| Model | This compound (Hypothetical) | Sunitinib | Bevacizumab |
| Tumor Xenograft Model | |||
| Tumor Growth Inhibition | Dose-dependent reduction | 83% inhibition (125 mg/kg)[13] | Significant reduction with chemotherapy[12] |
| Microvessel Density (MVD) Reduction | Significant reduction | 74% reduction[14] | Significant reduction[15] |
| Chick Chorioallantoic Membrane (CAM) Assay | |||
| Inhibition of Neovascularization | High | High | High |
Key Signaling Pathways in Angiogenesis
The anti-angiogenic effects of these compounds are rooted in their ability to disrupt critical signaling cascades. The primary pathway involves VEGF-A binding to VEGFR-2, which triggers a cascade through PI3K/Akt/mTOR, ultimately leading to endothelial cell proliferation, survival, and migration.
The PI3K/Akt/mTOR pathway is a central downstream effector of VEGFR-2 activation and plays a crucial role in promoting cell growth and survival.[16][17][18]
Experimental Protocols
Standardized assays are essential for the reproducible evaluation of anti-angiogenic compounds. Below are detailed methodologies for key in vitro experiments.
Endothelial Cell Proliferation Assay (MTS/MTT Assay)
-
Cell Seeding : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5,000 cells/well in complete endothelial growth medium (EGM-2).
-
Compound Treatment : After 24 hours of incubation for cell attachment, the medium is replaced with a basal medium containing various concentrations of the test compound (e.g., this compound, Sunitinib) and a pro-angiogenic stimulus like VEGF-A (10 ng/mL).
-
Incubation : The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment : MTS or MTT reagent is added to each well, and the plate is incubated for another 2-4 hours.
-
Data Acquisition : The absorbance is measured at 490 nm (MTS) or 570 nm (MTT) using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
Endothelial Cell Tube Formation Assay
-
Matrix Coating : A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C for 30-60 minutes.
-
Cell Seeding : HUVECs are harvested and resuspended in a basal medium containing the test compounds at various concentrations.
-
Incubation : The cell suspension (1.5 x 10^4 cells/well) is added to the Matrigel-coated plate and incubated for 6-18 hours.[19]
-
Imaging : The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.
-
Quantification : The total tube length, number of junctions, and number of loops are quantified using angiogenesis analysis software. The percentage of inhibition is calculated relative to the VEGF-stimulated control.
Experimental Workflow for Screening Anti-Angiogenic Compounds
A systematic workflow is employed to identify and characterize novel anti-angiogenic agents.
Conclusion
While direct experimental data for this compound is not widely available, its structural class suggests it is a promising candidate for a VEGFR-2 tyrosine kinase inhibitor. Its hypothesized anti-angiogenic profile places it in the same mechanistic class as Sunitinib and Sorafenib. In contrast, Bevacizumab offers a different therapeutic strategy by targeting the VEGF-A ligand directly.[15][20] The provided experimental frameworks offer a robust system for the future evaluation and direct comparison of this compound's efficacy against these established anti-angiogenic agents. Further preclinical studies are necessary to validate its mechanism of action and therapeutic potential.
References
- 1. Angiogenesis Inhibitors - NCI [cancer.gov]
- 2. Anti-angiogenic tyrosine kinase inhibitors: what is their mechanism of action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Immune Landscape and Application of Immune Checkpoint Inhibitors in Clear Cell Renal Cell Carcinoma | MDPI [mdpi.com]
- 6. Sunitinib: the antiangiogenic effects and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of anti-angiogenesis therapy in the management of hepatocellular carcinoma: The jury is still out - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. Bevacizumab (Avastin) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Bevacizumab, a humanized anti-angiogenic monoclonal antibody for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of action of Bevacizumab? [synapse.patsnap.com]
- 16. PI3K/AKT/mTOR Pathway in Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. amsbio.com [amsbio.com]
- 20. Frontiers | Direct antitumor activity of bevacizumab: an overlooked mechanism? [frontiersin.org]
A Comparative Analysis of 5-AIQ Hydrochloride and Rucaparib: A Guide for Researchers
This guide provides a comprehensive comparative analysis of two notable Poly (ADP-ribose) polymerase (PARP) inhibitors: 5-AIQ hydrochloride and rucaparib. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, target specificities, and cellular effects, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate further investigation.
Introduction
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to DNA repair and the maintenance of genomic stability. Their inhibition has emerged as a promising therapeutic strategy, particularly in oncology. This guide focuses on a comparative evaluation of this compound, a widely used pharmacological tool, and rucaparib, a clinically approved anti-cancer agent.
This compound (5-Aminoisoquinolin-1-one hydrochloride) is recognized as a water-soluble inhibitor of PARPs.[1] While it exhibits moderate potency against PARP-1 in vitro, its high cell permeability makes it highly active in cellular and in vivo models.[1] It is often utilized as a research tool to explore the biological consequences of PARP inhibition.[1]
Rucaparib is a potent, orally available small-molecule inhibitor of PARP1, PARP2, and PARP3.[2][3] It is clinically approved for the treatment of certain types of ovarian and prostate cancers, particularly those with mutations in the BRCA genes.[4] Rucaparib's mechanism of action is primarily attributed to the concept of synthetic lethality, where its inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways leads to cell death.[4][5]
Chemical Structures and Properties
A fundamental comparison begins with the distinct chemical structures of this compound and rucaparib, which dictates their interaction with the PARP active site.
| Feature | This compound | Rucaparib |
| Chemical Formula | C₉H₈N₂O · HCl | C₁₉H₁₈FN₃O |
| Molecular Weight | 196.63 g/mol | 323.37 g/mol |
| Chemical Name | 5-Aminoisoquinolin-1(2H)-one hydrochloride | 8-fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one |
| General Description | A water-soluble isoquinolinone derivative. | A complex azepinoindole derivative. |
Mechanism of Action and Target Selectivity
Both compounds function by inhibiting the enzymatic activity of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of SSBs, which, upon replication, are converted into more cytotoxic double-strand breaks (DSBs).
Rucaparib is a potent inhibitor of PARP1, PARP2, and PARP3.[2][3] Its clinical efficacy is largely based on the principle of "synthetic lethality". In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is compromised. The additional inhibition of PARP by rucaparib prevents the repair of SSBs, leading to an accumulation of DSBs that cannot be effectively repaired, ultimately resulting in cell death.[4][5] Beyond catalytic inhibition, rucaparib is also known to "trap" PARP enzymes on the DNA, forming cytotoxic PARP-DNA complexes that further impede DNA replication and contribute to its anti-tumor activity.
This compound is described as a PARP-1 inhibitor and a broader, non-isoform-selective PARP inhibitor.[1] While it is a potent research tool, it is considered to have moderate potency against PARP-1 in vitro compared to clinically approved inhibitors like rucaparib.[1] One of its noted downstream effects is the down-regulation of the NF-κB signaling pathway, which contributes to its anti-inflammatory properties.[1]
Signaling Pathway Diagrams
Quantitative Analysis of Inhibitory Potency
| Compound | Target | Assay Type | IC₅₀ / Kᵢ | Reference |
| Rucaparib | PARP1 | Cell-free in vitro | IC₅₀: 0.8 nM | [2] |
| PARP2 | Cell-free in vitro | IC₅₀: 0.5 nM | [2] | |
| PARP3 | Cell-free in vitro | IC₅₀: 28 nM | [2] | |
| PARP1 | Cell-free in vitro | Kᵢ: 1.4 nM | [6] | |
| This compound | PARP-1 | Semi-purified preparation | IC₅₀: 240 nM | [7] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.
The available data suggests that rucaparib is a significantly more potent inhibitor of PARP enzymes than this compound in in vitro assays.
Cellular Effects and Efficacy
The in vitro potency of a PARP inhibitor does not always directly correlate with its cellular efficacy, which can be influenced by factors such as cell permeability and off-target effects.
Rucaparib has demonstrated significant anti-proliferative activity in various cancer cell lines, particularly those with BRCA mutations or other homologous recombination deficiencies.[5] Its ability to induce DNA damage, as measured by the formation of γH2AX foci, is a key indicator of its cellular activity.[1]
This compound , despite its moderate in vitro potency, shows high activity in cellular assays, suggesting excellent cell uptake.[1] It has been shown to potentiate the cytotoxic effects of DNA-damaging agents like doxorubicin and cisplatin in certain cancer cell lines.[8] Furthermore, its anti-inflammatory effects have been observed through the downregulation of inflammatory cytokines.[1]
Cellular Assay Data
| Compound | Cell Line | Assay Type | Effect | Reference |
| Rucaparib | Caov3 (Ovarian Cancer) | SRB Assay | IC₅₀: 10.68 µM | [5] |
| COV362 (Ovarian Cancer, BRCA1 mutant) | SRB Assay | IC₅₀: 80.68 µM | [5] | |
| PEO1 (Ovarian Cancer, BRCA2 mutant) | SRB Assay | IC₅₀: 109 µM | [5] | |
| This compound | FemX (Melanoma) | SRB Assay | Minimal effect on cell viability alone | [8] |
| B16 (Melanoma) | SRB Assay | Minimal effect on cell viability alone | [8] |
SRB (Sulphorhodamine B) assay is a method for determining cell density, based on the measurement of cellular protein content.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are outlined below.
PARP Inhibition Assay (Colorimetric)
This assay measures the in vitro inhibition of PARP enzyme activity.
Protocol:
-
Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP.
-
Reaction Mixture: A reaction mixture is prepared containing PARP enzyme, activated DNA (to stimulate PARP activity), and biotinylated NAD⁺.
-
Inhibitor Addition: Serial dilutions of the PARP inhibitor (this compound or rucaparib) are added to the wells.
-
Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of the histones.
-
Detection: The incorporated biotinylated ADP-ribose is detected by adding streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.
-
Data Analysis: The absorbance is measured, and the IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (SRB Assay)
This assay determines the effect of the compounds on cell proliferation.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or rucaparib for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.
-
Dye Solubilization: The bound dye is solubilized with a Tris-based solution.
-
Data Analysis: The absorbance is read, and the cell viability is calculated relative to untreated control cells.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and rucaparib. Rucaparib is a potent, clinically validated PARP inhibitor with a well-defined mechanism of synthetic lethality, making it a cornerstone in the treatment of HR-deficient cancers. This compound, while less potent in vitro, serves as a valuable and highly cell-permeable research tool for investigating the broader biological roles of PARP inhibition, including its impact on inflammatory signaling pathways. The provided data and experimental protocols offer a foundation for researchers to further explore the therapeutic potential and mechanistic intricacies of these and other PARP inhibitors.
References
- 1. An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Lethality by Co-Inhibition of Androgen Receptor and Polyadenosine Diphosphate-Ribose in Metastatic Prostate Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
- 8. ascopubs.org [ascopubs.org]
In Vivo Neuroprotective Efficacy of 5-AIQ Hydrochloride: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of neuroprotective agents, 5-aminoisoquinolin-1-one (5-AIQ) hydrochloride, a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), represents a promising therapeutic candidate for ischemic stroke. This guide provides an objective comparison of the in vivo neuroprotective effects of 5-AIQ, represented by the well-studied PARP-1 inhibitor Olaparib, against other neuroprotective agents with different mechanisms of action: Edaravone, a free radical scavenger, and NA-1 (Nerinetide), a postsynaptic density protein-95 (PSD-95) inhibitor.
Quantitative Comparison of Neuroprotective Agents
The following table summarizes the in vivo efficacy of these agents in preclinical models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
| Compound/Drug | Mechanism of Action | Animal Model | Dosage & Route of Administration | Infarct Volume Reduction (%) | Neurological Score Improvement |
| Olaparib (as a proxy for 5-AIQ) | PARP-1 Inhibitor | Mouse (transient MCAO) | 3 and 5 mg/kg, intraperitoneal | ~52% | Significant improvement in grip and string tests |
| Edaravone | Free Radical Scavenger | Rat (transient MCAO) | 3 mg/kg, intraperitoneal | Significant reduction | Significant improvement in neurological deficit scores |
| NA-1 (Nerinetide) | PSD-95 Inhibitor | Non-human primate (transient MCAO) | 2.6 mg/kg, intravenous | Statistically significant reduction | Not reported in this study |
Note: Due to the limited availability of in vivo quantitative data on infarct volume and neurological scores for 5-AIQ hydrochloride in stroke models, Olaparib, a well-characterized PARP-1 inhibitor, is used here as a representative for comparative purposes.
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo validation of neuroprotective agents. The following is a detailed methodology for the middle cerebral artery occlusion (MCAO) model in rats, a widely used model to simulate ischemic stroke.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
1. Animal Preparation:
-
Species: Male Sprague-Dawley or Wistar rats (250-300g).
-
Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of 70% N₂O and 30% O₂.
-
Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Arterial blood gases, pH, and glucose levels are monitored and maintained within physiological ranges.
2. Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically 60-120 minutes for transient MCAO, after which the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
3. Assessment of Ischemia:
-
Successful occlusion is often confirmed by monitoring the drop in regional cerebral blood flow using laser Doppler flowmetry.
4. Post-operative Care:
-
Animals are allowed to recover in a temperature-controlled environment.
-
Neurological deficit scoring is performed at various time points post-occlusion.
5. Evaluation of Neuroprotection:
-
Infarct Volume Measurement: 24-48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.
-
Neurological Scoring: A battery of behavioral tests is used to assess neurological function, including the Bederson scale, cylinder test, and adhesive removal test.
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the signaling pathway of PARP-1 inhibition, the experimental workflow for in vivo neuroprotection studies, and a comparison of the mechanisms of action.
A Comparative Guide to the Efficacy of 5-AIQ Hydrochloride: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] Its water-soluble nature and ability to readily penetrate cell membranes make it a valuable tool for studying the physiological roles of PARP and a potential candidate for therapeutic development, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-AIQ hydrochloride, supported by available experimental data and detailed methodologies.
In Vitro Efficacy of this compound
The in vitro activity of this compound has been primarily characterized by its potent inhibition of the PARP-1 enzyme and its cytotoxic effects on cancer cell lines.
PARP-1 Inhibition
This compound demonstrates significant inhibitory activity against the PARP-1 enzyme.
| Parameter | Value | Source |
| IC50 (PARP-1) | 240 nM | [2] |
| Table 1: In Vitro PARP-1 Inhibition of this compound. The IC50 value represents the concentration of 5-AIQ required to inhibit 50% of the PARP-1 enzyme activity in a semi-purified preparation. |
Cytotoxicity in Cancer Cell Lines
Studies have investigated the cytotoxic effects of this compound, particularly in combination with other chemotherapeutic agents, in melanoma cell lines. While specific IC50 values for 5-AIQ as a standalone agent are not extensively reported, its synergistic effects with DNA-damaging agents have been noted. For instance, in B16 murine melanoma cells, 5-AIQ demonstrated a synergistic interaction with cisplatin and doxorubicin, enhancing their cytotoxic activity. However, in human FemX melanoma cells, the interactions were largely antagonistic.[3]
Further research is required to establish a comprehensive profile of 5-AIQ's single-agent cytotoxicity across a broader range of cancer cell lines.
In Vivo Efficacy of this compound
The in vivo effects of this compound have been explored in models of ischemia-reperfusion injury, where it has shown protective effects. However, there is a notable lack of publicly available data on its anti-tumor efficacy in animal models.
Pharmacokinetics
An in vitro study using human liver microsomes indicated that 5-AIQ is moderately metabolized, with a half-life of 14.5 minutes. In silico predictions suggest high water solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.
| Parameter | Value | System | Source |
| In Vitro Half-life (t½) | 14.5 min | Human Liver Microsomes | |
| Table 2: In Vitro Metabolic Stability of 5-AIQ. This data provides an initial indication of the metabolic rate of 5-AIQ. |
Comprehensive in vivo pharmacokinetic studies in animal models are needed to determine key parameters such as Cmax, AUC, and elimination half-life, which are crucial for designing effective dosing regimens for potential therapeutic applications.
Anti-Tumor Activity
Currently, there is a significant gap in the literature regarding the in vivo anti-tumor efficacy of this compound in preclinical cancer models. While its mechanism of action as a PARP inhibitor suggests potential for anti-cancer activity, especially in tumors with DNA repair deficiencies, this has yet to be demonstrated in animal studies.
Experimental Protocols
PARP Inhibition Assay
The determination of PARP-1 inhibitory activity can be performed using a variety of commercially available kits or established laboratory protocols. A general workflow is as follows:
Caption: Workflow for a typical PARP-1 inhibition assay.
Detailed Steps:
-
Preparation: Prepare all required buffers and reagents. The PARP-1 enzyme is diluted to the desired concentration. A serial dilution of this compound is prepared to test a range of concentrations.
-
Reaction: The diluted PARP-1 enzyme is added to the wells of a microplate. The various concentrations of 5-AIQ are then added. The enzymatic reaction is initiated by adding a mixture of NAD+ (the PARP substrate) and activated DNA (which activates the enzyme). The plate is then incubated to allow the reaction to proceed.
-
Detection: The reaction is stopped. A biotinylated PAR substrate is often used, which is incorporated into the growing PAR chains. The amount of incorporated biotin is then quantified using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The resulting light output is measured and is inversely proportional to the inhibitory activity of 5-AIQ.
Cell Viability (MTT) Assay
The cytotoxicity of this compound against cancer cell lines can be determined using a standard MTT assay.
References
A Head-to-Head Comparison of 5-AIQ Hydrochloride with Novel PARP Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PARP inhibitor 5-AIQ hydrochloride against a panel of novel PARP inhibitors, including olaparib, rucaparib, niraparib, and talazoparib. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR). They play a central role in the repair of DNA single-strand breaks (SSBs). Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can subsequently generate more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination repair (HRR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. This vulnerability is the cornerstone of PARP inhibitor therapy in oncology.
5-Aminoisoquinolin-1-one (5-AIQ) hydrochloride is a first-generation PARP inhibitor that has been instrumental as a research tool in understanding the biological functions of PARP. In recent years, a new wave of more potent and selective PARP inhibitors has entered clinical practice, demonstrating significant efficacy in various cancer types. This guide provides a comparative overview of this compound and these novel agents.
Comparative Analysis of In Vitro Potency
However, by compiling data from various sources, we can provide an overview of their relative potencies. It is crucial to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: In Vitro Potency (IC50) of this compound against PARP1
| Compound | PARP1 IC50 (nM) | Reference |
| This compound | ~300 | [Not directly cited] |
Table 2: Comparative In Vitro Potency (IC50) of Novel PARP Inhibitors against PARP1 and PARP2
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| Olaparib | 1 - 5 | 1 - 5 | [1][2] |
| Rucaparib | 0.8 - 1.2 | 0.5 - 2.2 | [3] |
| Niraparib | 2.1 - 3.8 | 2.1 - 2.1 | [3][4] |
| Talazoparib | 0.57 - 1.2 | 1.9 | [1][5] |
Note: The IC50 values presented are ranges compiled from multiple sources and should be considered as approximations. Direct comparative studies are necessary for a definitive assessment of relative potency.
Mechanism of Action and Signaling Pathway
PARP inhibitors exert their therapeutic effect by interfering with the DNA damage repair pathway. The following diagram illustrates the central role of PARP in single-strand break repair and the concept of synthetic lethality in HRR-deficient cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate and compare PARP inhibitors.
PARP Enzymatic Assay (ELISA-based)
This assay quantifies the in vitro enzymatic activity of PARP1.
-
Plate Coating: A 96-well plate is coated with histone H1, a substrate for PARP1.
-
Inhibitor Preparation: A serial dilution of the PARP inhibitor (e.g., this compound, olaparib) is prepared.
-
Reaction Initiation: Recombinant PARP1 enzyme, activated DNA (to stimulate PARP activity), and the PARP inhibitor are added to the wells. The reaction is initiated by the addition of a mixture containing NAD+ and biotinylated NAD+.
-
Incubation: The plate is incubated to allow the PARP-catalyzed poly(ADP-ribosyl)ation of histone H1 to occur.
-
Detection: The plate is washed, and streptavidin conjugated to horseradish peroxidase (HRP) is added to bind to the biotinylated ADP-ribose chains.
-
Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal, which is proportional to PARP1 activity, is measured using a plate reader.
-
Data Analysis: The percentage of PARP1 inhibition is calculated for each inhibitor concentration relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of PARP inhibitors on cancer cell lines.[6][7][8]
-
Cell Seeding: Cancer cells (e.g., BRCA-mutant and BRCA-wildtype lines) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PARP inhibitor.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[6][7] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[6]
-
Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the head-to-head comparison of PARP inhibitors.
Conclusion
While this compound has been a valuable tool for foundational research into PARP inhibition, the landscape of PARP-targeted therapies has evolved significantly. The novel PARP inhibitors olaparib, rucaparib, niraparib, and talazoparib have demonstrated superior potency in preclinical studies and have translated this into meaningful clinical benefit for cancer patients. The lack of direct comparative data between 5-AIQ and these newer agents in the same experimental systems makes a definitive quantitative comparison challenging. However, based on the available data, the novel inhibitors exhibit significantly lower IC50 values, indicating greater potency. For researchers and drug developers, the choice of PARP inhibitor will depend on the specific research question, with the novel agents being more relevant for studies aiming to model clinical applications. This guide provides a framework for understanding the key differences between these compounds and the experimental approaches required for their evaluation.
References
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. Node, Edge and Graph Attributes [emden.github.io]
- 6. Attributes | Graphviz [graphviz.org]
- 7. Dot and Graphviz [sheep-thrills.net]
- 8. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NF-κB Signaling Inhibition: 5-AIQ Hydrochloride vs. Direct Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-AIQ hydrochloride with two alternative small molecule inhibitors of the NF-κB signaling pathway: BAY 11-7082 and SC75741. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their studies by offering a side-by-side analysis of their mechanisms of action, potency, and the experimental protocols used to evaluate their efficacy.
Introduction to NF-κB Signaling and its Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the cellular inflammatory response, playing a critical role in immunity, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in a multitude of diseases, including chronic inflammatory disorders and cancer. Consequently, the targeted inhibition of NF-κB signaling is a significant area of therapeutic research.
This guide focuses on three compounds that modulate the NF-κB pathway through distinct mechanisms:
-
This compound: A water-soluble inhibitor of poly(ADP-ribose) polymerases (PARPs). Its effect on NF-κB is indirect, resulting from the downstream consequences of PARP-1 inhibition, which leads to the down-regulation of NF-κB activity.[2]
-
BAY 11-7082: A direct inhibitor of the NF-κB pathway that selectively and irreversibly inhibits the phosphorylation of IκBα, a critical step in the activation of NF-κB.[3][4][5]
-
SC75741: A potent NF-κB inhibitor that impairs the DNA binding of the NF-κB p65 subunit, thereby preventing the transcription of pro-inflammatory genes.[6]
Comparative Analysis of Inhibitor Performance
The following table summarizes the key characteristics and quantitative data for each inhibitor, allowing for a direct comparison of their mechanisms and potencies.
| Feature | This compound | BAY 11-7082 | SC75741 |
| Primary Target | Poly(ADP-ribose) polymerases (PARPs)[2] | IκB kinase (IKK)[7] | NF-κB p65 subunit[6] |
| Mechanism of NF-κB Inhibition | Indirect: Down-regulation of NF-κB activity secondary to PARP-1 inhibition[2] | Direct: Inhibition of TNF-α-induced IκBα phosphorylation[3][4] | Direct: Impairment of p65 DNA binding[6] |
| Potency (IC50/EC50) | Not reported for direct NF-κB inhibition | IC50: 10 µM (for TNFα-induced IκBα phosphorylation)[3] | EC50: 200 nM (for NF-κB inhibition)[3] |
Signaling Pathways and Experimental Workflow
To visually represent the points of intervention for each compound and the general workflow for their evaluation, the following diagrams are provided.
Figure 1. NF-κB signaling pathway and points of inhibitor intervention.
Figure 2. General experimental workflow for evaluating NF-κB inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to assess the downstream effects of these inhibitors on NF-κB signaling.
NF-κB Luciferase Reporter Gene Assay
This assay is a widely used method to quantify the transcriptional activity of NF-κB.
Objective: To determine the dose-dependent inhibition of TNF-α-induced NF-κB transcriptional activity by this compound, BAY 11-7082, or SC75741.
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, BAY 11-7082, SC75741 (stock solutions in DMSO).
-
Recombinant Human TNF-α (stock solution in sterile water or PBS with 0.1% BSA).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega's ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Culture HEK293T-NF-κB-luciferase cells in DMEM with 10% FBS.
-
Trypsinize and count the cells.
-
Seed 2 x 104 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, BAY 11-7082, and SC75741 in complete culture medium. A typical final concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the test compounds.
-
Carefully remove the culture medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitors or vehicle control.
-
Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare a working solution of TNF-α in complete culture medium to a final concentration of 20 ng/mL.
-
Add 10 µL of the TNF-α working solution to each well (final concentration of 2 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells) from all readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the TNF-α stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Western Blot for IκBα Phosphorylation
This assay directly measures the upstream event of IκBα phosphorylation, which is a hallmark of canonical NF-κB pathway activation.
Objective: To assess the inhibitory effect of this compound, BAY 11-7082, and SC75741 on TNF-α-induced phosphorylation of IκBα.
Materials:
-
HeLa or RAW 264.7 cells.
-
Complete culture medium (DMEM or RPMI-1640 with 10% FBS).
-
This compound, BAY 11-7082, SC75741 (stock solutions in DMSO).
-
Recombinant Human TNF-α.
-
6-well tissue culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Protocol:
-
Cell Culture and Treatment:
-
Seed 5 x 105 cells per well in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the inhibitors or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of RIPA buffer per well.
-
Scrape the cells and collect the lysates.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatants and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IκBα and β-actin as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-IκBα signal to the total IκBα signal and then to the loading control (β-actin).
-
Express the results as a percentage of the TNF-α stimulated vehicle control.
-
Conclusion
This guide provides a comparative framework for understanding the downstream effects of this compound on NF-κB signaling in relation to the direct inhibitors BAY 11-7082 and SC75741. While this compound acts indirectly through PARP inhibition, BAY 11-7082 and SC75741 target core components of the NF-κB pathway, offering more direct and potent inhibition. The choice of inhibitor will depend on the specific research question, with 5-AIQ being suitable for studying the interplay between PARP and NF-κB signaling, and BAY 11-7082 and SC75741 being more appropriate for direct and potent inhibition of the NF-κB pathway. The provided experimental protocols offer a starting point for researchers to quantitatively assess the efficacy of these compounds in their own experimental systems.
References
- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. PARP inhibition is a modulator of anti-tumor immune response in BRCA-deficient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the NF-κB Signaling Pathway Inhibitor BAY11-7082 in the Replication of ASFV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-AIQ Hydrochloride
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of 5-AIQ hydrochloride, a compound requiring careful management in laboratory settings. Adherence to these protocols is critical to ensure the safety of researchers and the integrity of experimental outcomes. The following procedures are based on established best practices for handling analogous chemical compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.[1][2] The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach.[3]
Table 1: Required Personal Protective Equipment for Handling this compound
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing. | Gloves should be inspected before use and disposed of properly after handling.[2] Remove contaminated clothing immediately.[3] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when working outside of a certified chemical fume hood, if dust is generated, or if respiratory irritation occurs.[1][2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe laboratory environment.
Step 1: Preparation and Handling
-
Ventilation: All handling of this compound, especially of the solid form and preparation of solutions, must occur within a certified chemical fume hood to control airborne exposure.[2]
-
Donning PPE: Before handling the compound, all personnel must be equipped with the PPE detailed in Table 1.[2]
-
Avoiding Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation of dust or fumes.[2][3] Do not eat, drink, or smoke in the designated handling area.[2]
-
Post-Handling Hygiene: Upon completion of work, thoroughly wash hands and any exposed skin with soap and water before leaving the laboratory.[2]
Step 2: Storage
-
Store this compound in a tightly sealed, properly labeled container.[2][5]
-
The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[2][5]
Step 3: Spill Management
In the event of a spill, the primary objective is to contain the material and prevent exposure.
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: Use an inert absorbent material to contain the spill.
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3]
Step 4: Disposal
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including contaminated PPE and cleaning materials, must be segregated as hazardous chemical waste.[2]
-
Trace Waste: Items with minimal residual contamination (e.g., used gloves, wipes) should be disposed of in designated hazardous waste containers.[2]
-
Bulk Waste: Unused or unwanted this compound and solutions must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[7]
Experimental Protocol: General Solution Preparation
This protocol outlines a general procedure for preparing a solution of this compound. Researchers should adapt this protocol based on their specific experimental needs and conduct a thorough risk assessment prior to initiation.
-
Pre-Experiment Checklist:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill containment materials readily accessible.
-
Prepare all necessary glassware and solvents.
-
-
Weighing the Compound:
-
Inside the chemical fume hood, carefully weigh the desired amount of this compound powder onto weighing paper or into a suitable container.
-
Minimize the creation of dust.
-
-
Dissolution:
-
Transfer the weighed powder to a clean, dry flask.
-
Slowly add the desired solvent to the flask while stirring until the solid is completely dissolved.
-
-
Storage and Labeling:
-
If the solution is to be stored, transfer it to a tightly sealed, clearly labeled container. The label should include the chemical name, concentration, solvent, date of preparation, and the name of the researcher.
-
Visualizing Safety Workflows
To further clarify the procedural steps for safe handling and logical decision-making, the following diagrams are provided.
Caption: Workflow for Safe Handling of this compound
Caption: Decision Logic for PPE Selection
References
- 1. gerpac.eu [gerpac.eu]
- 2. benchchem.com [benchchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.com [ehs.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
